molecular formula C14H17ClN4O3S B8068653 Eniporide hydrochloride

Eniporide hydrochloride

Cat. No.: B8068653
M. Wt: 356.8 g/mol
InChI Key: ORYLKKCAKGABAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eniporide hydrochloride (also known as EMD-96785 hydrochloride) is a potent and specific inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1) with catalog number A21864 and CAS Number 211813-86-4 . Its primary research value lies in investigating cardioprotective strategies, particularly in models of myocardial ischemia and reperfusion injury . The mechanism of action involves blocking the NHE-1 channel, which is overly activated during ischemia. This inhibition prevents intracellular sodium and subsequent calcium overload, a key driver of cellular damage upon reperfusion . The compound was evaluated in a major clinical trial, the Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction (ESCAMI) trial . This international, double-blind, placebo-controlled phase 2 study investigated Eniporide as an adjunct to reperfusion therapy. While the overall results indicated that the administration of Eniporide did not limit infarct size or improve clinical outcome in the broad patient population, the research provides critical insights into the complexities of cardioprotection and remains a valuable tool for mechanistic studies . From a chemical perspective, this compound has a molecular formula of C14H17ClN4O3S and a molecular weight of 356.83 g/mol . Researchers should note that the compound should be stored lyophilized at -20°C and is stable for 36 months in this form . Important Notice: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S.ClH/c1-9-7-11(18-5-3-4-6-18)12(22(2,20)21)8-10(9)13(19)17-14(15)16;/h3-8H,1-2H3,(H4,15,16,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYLKKCAKGABAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Eniporide Hydrochloride: A Deep Dive into its Cardioprotective Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eniporide hydrochloride is a potent and selective inhibitor of the sarcolemmal sodium-hydrogen exchanger isoform 1 (NHE-1), a key regulator of intracellular pH in cardiac myocytes. During myocardial ischemia and reperfusion, the intracellular acidosis triggers a cascade of events, including the overactivation of NHE-1. This leads to a detrimental rise in intracellular sodium, which in turn reverses the function of the sodium-calcium exchanger (NCX), causing a massive influx of calcium. This calcium overload is a central player in mediating reperfusion injury, leading to cardiomyocyte death, myocardial stunning, and arrhythmias. Eniporide, by blocking NHE-1, aims to interrupt this pathological sequence at its root, thereby mitigating ischemia-reperfusion injury and preserving cardiac function. This technical guide provides an in-depth exploration of the molecular mechanism of eniporide, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action

This compound exerts its cardioprotective effects by specifically targeting and inhibiting the NHE-1 protein in the plasma membrane of cardiac myocytes.

The Role of NHE-1 in Ischemia-Reperfusion Injury

Under normal physiological conditions, NHE-1 plays a crucial "housekeeping" role in maintaining intracellular pH (pHi) by extruding a proton (H⁺) in exchange for an extracellular sodium ion (Na⁺). However, the scenario dramatically changes during myocardial ischemia. The lack of oxygen forces cardiomyocytes to switch to anaerobic glycolysis for energy production, leading to an accumulation of lactic acid and a sharp drop in intracellular pH (acidosis).

This intracellular acidosis is a potent activator of NHE-1. The exchanger works overtime to expel the excess protons, but this comes at a steep price: a significant influx and accumulation of intracellular sodium ([Na⁺]i). This rise in [Na⁺]i has a critical downstream consequence. It reduces the electrochemical gradient for Na⁺ across the cell membrane, which is the primary driving force for the forward mode of the sodium-calcium exchanger (NCX). The NCX, which normally expels calcium (Ca²⁺) from the cell, reverses its direction of operation. This "reverse mode" NCX now imports Ca²⁺ into the cardiomyocyte, leading to a rapid and massive increase in intracellular calcium concentration ([Ca²⁺]i).

This pathological calcium overload triggers a cascade of detrimental events:

  • Mitochondrial Dysfunction: Mitochondria sequester the excess cytosolic Ca²⁺, leading to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and uncoupling of oxidative phosphorylation. This cripples the cell's energy production capacity and releases pro-apoptotic factors.

  • Hypercontracture and Sarcomeric Damage: The elevated [Ca²⁺]i leads to sustained contraction of the myofibrils (hypercontracture), which can cause irreversible structural damage to the sarcomeres and the cytoskeleton.

  • Activation of Degradative Enzymes: Calcium-dependent proteases (calpains) and phospholipases are activated, leading to the breakdown of cellular proteins and membranes.

  • Arrhythmogenesis: The altered ionic balance and membrane potential contribute to the generation of fatal cardiac arrhythmias.

Eniporide's Intervention

Eniporide is a highly specific inhibitor of the NHE-1 isoform. By binding to the exchanger, eniporide effectively blocks the influx of Na⁺ that is coupled to H⁺ extrusion during ischemia and early reperfusion. This targeted inhibition breaks the pathological chain of events:

  • Prevention of Intracellular Sodium Overload: By inhibiting NHE-1, eniporide prevents the excessive accumulation of [Na⁺]i in response to intracellular acidosis.

  • Preservation of NCX Function: By maintaining a lower [Na⁺]i, eniporide preserves the normal forward mode of the NCX, allowing it to continue extruding Ca²⁺ from the cell.

  • Attenuation of Intracellular Calcium Overload: The primary consequence of eniporide's action is the prevention of the massive and detrimental rise in [Ca²⁺]i during reperfusion.

  • Cardioprotection: By mitigating calcium overload, eniporide protects the cardiomyocyte from mitochondrial damage, hypercontracture, enzymatic degradation, and arrhythmogenesis, ultimately reducing infarct size and improving post-ischemic cardiac function.

Signaling Pathways and Experimental Workflows

To visually represent the complex interplay of molecules and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of NHE-1 in Ischemia-Reperfusion and Eniporide's Intervention

Signaling Pathway of NHE-1 in Ischemia-Reperfusion Injury and the Action of Eniporide cluster_Ischemia Ischemia cluster_Reperfusion Reperfusion Ischemia Myocardial Ischemia Anaerobic_Glycolysis Anaerobic Glycolysis Ischemia->Anaerobic_Glycolysis Intracellular_Acidosis Intracellular Acidosis (↓ pHi) Anaerobic_Glycolysis->Intracellular_Acidosis NHE1_Activation NHE-1 Activation Intracellular_Acidosis->NHE1_Activation Na_Influx ↑ Intracellular Na⁺ NHE1_Activation->Na_Influx NCX_Reverse Reverse Mode Na⁺/Ca²⁺ Exchanger (NCX) Na_Influx->NCX_Reverse Ca_Overload ↑ Intracellular Ca²⁺ (Calcium Overload) NCX_Reverse->Ca_Overload Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction Hypercontracture Hypercontracture Ca_Overload->Hypercontracture Enzyme_Activation Enzyme Activation (e.g., Calpains) Ca_Overload->Enzyme_Activation Arrhythmias Arrhythmias Ca_Overload->Arrhythmias Cell_Death Cardiomyocyte Death Mitochondrial_Dysfunction->Cell_Death Hypercontracture->Cell_Death Enzyme_Activation->Cell_Death Eniporide This compound Eniporide->NHE1_Activation Inhibition

Caption: Mechanism of eniporide in preventing ischemia-reperfusion injury.

Experimental Workflow for Assessing Eniporide's Efficacy

Experimental Workflow for Assessing Eniporide's Efficacy in Isolated Cardiomyocytes cluster_Isolation Cell Isolation cluster_Experiment Experimental Protocol cluster_Measurement Measurement cluster_Analysis Data Analysis Heart_Isolation Isolate Heart Langendorff Langendorff Perfusion Heart_Isolation->Langendorff Enzymatic_Digestion Enzymatic Digestion (Collagenase) Langendorff->Enzymatic_Digestion Myocyte_Isolation Isolate Ventricular Myocytes Enzymatic_Digestion->Myocyte_Isolation Control Control Group Myocyte_Isolation->Control Eniporide_Group Eniporide Treatment Group Myocyte_Isolation->Eniporide_Group Simulated_Ischemia Simulated Ischemia (e.g., hypoxia, low pH) Control->Simulated_Ischemia Eniporide_Group->Simulated_Ischemia Reperfusion Simulated Reperfusion Simulated_Ischemia->Reperfusion Simulated_Ischemia->Reperfusion pHi Intracellular pH (BCECF-AM) Reperfusion->pHi Na_i Intracellular Na⁺ Reperfusion->Na_i Ca_i Intracellular Ca²⁺ (Fura-2 AM) Reperfusion->Ca_i Viability Cell Viability (e.g., Trypan Blue) Reperfusion->Viability Contractility Contractile Function Reperfusion->Contractility Data_Analysis Compare Control vs. Eniporide Group pHi->Data_Analysis Na_i->Data_Analysis Ca_i->Data_Analysis Viability->Data_Analysis Contractility->Data_Analysis

Caption: Workflow for studying eniporide's effects on isolated cardiomyocytes.

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy of eniporide and the effects of NHE-1 inhibition on ion homeostasis in cardiac myocytes.

ParameterValueSpecies/Cell LineReference
IC₅₀ for NHE-1 Inhibition 4.5 nMHuman NHE-1 expressed in CHO-K1 cells[1]
40 ± 11 nMHuman Platelet NHE-1
ConditionParameterControlNHE-1 Inhibitor (EIPA)Reference
Baseline Intracellular Na⁺ (mEq/kg dry weight)18.1 ± 3.216.2 ± 2.4[2]
Intracellular Ca²⁺ (nM)332 ± 42255 ± 32[2]
Ischemia Intracellular Na⁺ (mEq/kg dry weight)110.6 ± 14.039.6 ± 9.6[2]
Intracellular Ca²⁺ (nM)1157 ± 89616 ± 69[2]
Reperfusion Intracellular Na⁺ (mEq/kg dry weight)53.3 ± 12.312.6 ± 3.5[2]
Intracellular Ca²⁺ (nM)842 ± 55298 ± 34[2]

Note: Data for ion concentrations were obtained using the NHE-1 inhibitor ethylisopropylamiloride (EIPA) in newborn rabbit hearts and serve as an illustration of the effects of NHE-1 inhibition.

Experimental Protocols

Isolation of Adult Ventricular Myocytes

Principle: This protocol describes the isolation of viable, calcium-tolerant ventricular myocytes from an adult rodent heart using Langendorff perfusion and enzymatic digestion.

Materials:

  • Anesthesia (e.g., pentobarbital)

  • Heparin

  • Perfusion buffer (e.g., Krebs-Henseleit buffer)

  • Calcium-free perfusion buffer

  • Enzyme solution (perfusion buffer with collagenase type II and protease type XIV)

  • Stop solution (perfusion buffer with 10% fetal bovine serum)

  • Langendorff apparatus

Procedure:

  • Anesthetize the animal and administer heparin to prevent blood clotting.

  • Excise the heart quickly and place it in ice-cold perfusion buffer.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated perfusion buffer at 37°C.

  • Switch to calcium-free perfusion buffer for 5-10 minutes to stop spontaneous contractions and disrupt cell-cell junctions.

  • Perfuse with the enzyme solution for 10-20 minutes, or until the heart becomes flaccid.

  • Remove the heart from the apparatus, trim away atria and connective tissue, and gently mince the ventricular tissue in the stop solution.

  • Gently triturate the tissue with a pipette to release individual myocytes.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Allow the myocytes to settle by gravity and resuspend them in fresh perfusion buffer.

  • Gradually reintroduce calcium to the cell suspension to a final concentration of 1.25 mM.

  • Assess cell viability and morphology under a microscope. Healthy myocytes should be rod-shaped with clear striations.

Measurement of Intracellular pH using BCECF-AM

Principle: 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM) is a cell-permeant fluorescent dye that is cleaved by intracellular esterases to the membrane-impermeant BCECF. The fluorescence emission of BCECF is pH-dependent and can be used to measure intracellular pH ratiometrically.

Materials:

  • Isolated cardiac myocytes

  • BCECF-AM stock solution (in DMSO)

  • HEPES-buffered saline (HBS)

  • Fluorescence microscope or plate reader with appropriate filters for ratiometric imaging (excitation at ~490 nm and ~440 nm, emission at ~535 nm)

Procedure:

  • Incubate the isolated cardiomyocytes with 2-5 µM BCECF-AM in HBS for 30-60 minutes at 37°C in the dark.

  • Wash the cells three times with fresh HBS to remove extracellular dye.

  • Allow the cells to de-esterify the dye for at least 15-20 minutes at room temperature.

  • Mount the cells on the stage of the fluorescence microscope or in a microplate reader.

  • Excite the cells alternately at approximately 490 nm and 440 nm and record the fluorescence emission at around 535 nm.

  • The ratio of the fluorescence intensities (490/440) is proportional to the intracellular pH.

  • Calibrate the fluorescence ratio to absolute pH values using nigericin in a high-potassium buffer at different known pH values.

Measurement of Intracellular Calcium using Fura-2 AM

Principle: Fura-2 acetoxymethyl ester (Fura-2 AM) is a ratiometric fluorescent indicator for intracellular calcium. Similar to BCECF-AM, it is cell-permeant and is trapped intracellularly after cleavage by esterases. The excitation spectrum of Fura-2 shifts upon binding to Ca²⁺.

Materials:

  • Isolated cardiac myocytes

  • Fura-2 AM stock solution (in DMSO)

  • HEPES-buffered saline (HBS)

  • Fluorescence imaging system with excitation wavelengths of ~340 nm and ~380 nm and an emission filter around 510 nm.

Procedure:

  • Load the cardiomyocytes with 2-5 µM Fura-2 AM in HBS for 20-40 minutes at room temperature in the dark.

  • Wash the cells three times with HBS to remove the extracellular indicator.

  • Allow for complete de-esterification for at least 20 minutes.

  • Place the cells in a perfusion chamber on the microscope stage.

  • Excite the cells alternately at approximately 340 nm and 380 nm and collect the emitted fluorescence at ~510 nm.

  • The ratio of the fluorescence intensities (340/380) is an indicator of the intracellular free calcium concentration.

  • Perform in situ calibration at the end of each experiment to convert the fluorescence ratios to absolute Ca²⁺ concentrations. This typically involves using ionophores like ionomycin in solutions with known Ca²⁺ concentrations (zero and saturating).

Conclusion

This compound represents a targeted therapeutic strategy for the mitigation of myocardial ischemia-reperfusion injury. Its specific inhibition of the NHE-1 isoform in cardiac myocytes effectively prevents the detrimental intracellular sodium and subsequent calcium overload that are hallmarks of reperfusion damage. The preclinical data strongly support its mechanism of action, demonstrating a clear potential for cardioprotection. The experimental protocols detailed in this guide provide a framework for further investigation into the nuanced effects of eniporide and other NHE-1 inhibitors in various models of cardiac injury. A thorough understanding of this mechanism is crucial for the continued development and optimization of therapeutic interventions aimed at preserving cardiac function in the face of ischemic insults.

References

Discovery and synthesis of Eniporide hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Synthesis of Eniporide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a transmembrane protein crucial for intracellular pH and volume regulation.[1] In pathological conditions such as myocardial ischemia and reperfusion, the over-activation of NHE-1 is implicated in the cascade of events leading to cell injury and death. Eniporide was developed as a cardioprotective agent with the potential to mitigate the damage associated with acute myocardial infarction.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound.

Discovery and Medicinal Chemistry

The development of selective NHE-1 inhibitors like Eniporide emerged from the understanding that while NHE-1 is essential for normal cellular function, its hyperactivity during ischemia-reperfusion contributes to intracellular sodium and subsequent calcium overload, leading to cardiac damage.[4] The medicinal chemistry strategy focused on developing compounds that could selectively inhibit NHE-1 over other NHE isoforms. This led to the exploration of various chemical scaffolds, with the acylguanidine class of compounds showing particular promise. Eniporide belongs to this class of drugs, which were designed to have improved potency and selectivity for NHE-1.[5]

Synthesis of this compound

A Representative Synthetic Approach:

A key intermediate would be a suitably substituted benzoic acid, which would then be activated and reacted with guanidine to form the final product. The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.

  • Step 1: Synthesis of the Benzoyl Moiety: The synthesis would likely begin with the construction of the substituted benzene ring containing the methyl, methylsulfonyl, and pyrrol-1-yl groups.

  • Step 2: Guanidinylation: The carboxylic acid of the benzoyl moiety would be activated, for example, by conversion to an acyl chloride or using a peptide coupling agent, followed by reaction with guanidine.

  • Step 3: Salt Formation: The resulting free base of Eniporide would then be treated with a solution of hydrogen chloride in a suitable solvent to precipitate this compound.

Mechanism of Action

Eniporide exerts its pharmacological effect by directly inhibiting the NHE-1 protein.[1] During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1 to extrude protons from the cell in exchange for sodium ions. This leads to an accumulation of intracellular sodium. The increased intracellular sodium concentration reverses the direction of the sodium-calcium exchanger (NCX), causing an influx of calcium ions and leading to calcium overload. This calcium overload is a key contributor to myocardial cell injury, stunning, and arrhythmias. By inhibiting NHE-1, Eniporide prevents the initial rise in intracellular sodium, thereby mitigating the subsequent calcium overload and its detrimental effects on cardiomyocytes.[4]

Signaling Pathways

The inhibition of NHE-1 by Eniporide interrupts a critical signaling cascade that leads to cellular damage during ischemia-reperfusion. The following diagram illustrates the key steps in this pathway.

NHE1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Na_ext Na+ NHE1 NHE-1 Na_ext->NHE1 H_ext H+ Na_int ↑ [Na+]i NHE1->Na_int Na+ influx NCX Na+/Ca2+ Exchanger (Reverse Mode) Ca_int ↑ [Ca2+]i (Overload) NCX->Ca_int Ca2+ influx Ischemia Myocardial Ischemia Acidosis Intracellular Acidosis (↓pH) Ischemia->Acidosis Acidosis->NHE1 Activates Na_int->NCX Drives Injury Cell Injury / Death Ca_int->Injury Eniporide Eniporide Eniporide->NHE1 Inhibits

Caption: Signaling pathway of NHE-1 activation during ischemia and its inhibition by Eniporide.

Preclinical Pharmacology

Extensive preclinical studies in both in vitro and in vivo models have demonstrated the cardioprotective effects of Eniporide.[2] These studies have shown that Eniporide can reduce infarct size, improve cardiac function, and decrease the incidence of arrhythmias following myocardial ischemia-reperfusion injury.[3][6]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of Eniporide.

Table 1: In Vitro and In Vivo Efficacy of Eniporide

ParameterSpecies/ModelValueReference
IC50 (NHE-1 Inhibition) Human Platelets12 ng/mL[7]
Infarct Size Reduction Rat (in vivo)Dose-dependent reduction[7]
Infarct Size Reduction Pig (in vivo)3 mg/kg IV improved cardiac performance[3]

Table 2: Pharmacokinetic Parameters of Eniporide in Healthy Volunteers

ParameterValueReference
Half-life (t½) ~2 hours[7]
Total Body Clearance 34.4 L/h[7]
Volume of Distribution (Vdss) 77.5 L[7]
Renal Excretion (unchanged) 43% of dose[7]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

In Vitro NHE-1 Inhibition Assay (Platelet Swelling Assay)

This assay measures the inhibition of NHE-1 activity by assessing the swelling of platelets in response to a sodium propionate-induced acid load.

Materials:

  • Platelet-rich plasma (PRP)

  • Sodium propionate solution

  • This compound solutions of varying concentrations

  • Spectrophotometer or plate reader capable of measuring light scattering or absorbance

Protocol:

  • Prepare platelet-rich plasma from whole blood.

  • Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control.

  • Induce an intracellular acid load and subsequent NHE-1 activation by adding sodium propionate.

  • Monitor the change in light transmittance or absorbance over time. A decrease in absorbance indicates platelet swelling.

  • Calculate the rate of swelling for each concentration of Eniporide.

  • Determine the IC50 value by plotting the inhibition of swelling rate against the log of the Eniporide concentration.

Platelet_Swelling_Workflow Start Start: Obtain Platelet-Rich Plasma Incubate Pre-incubate with Eniporide or Vehicle Start->Incubate Induce Add Sodium Propionate to Induce Acid Load Incubate->Induce Measure Monitor Platelet Swelling (Absorbance Change) Induce->Measure Analyze Calculate Rate of Swelling and IC50 Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the in vitro platelet swelling assay.
In Vivo Myocardial Infarction Model (Rat)

This model is used to assess the cardioprotective effects of Eniporide in a living organism.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Ventilator

  • This compound solution for injection

  • Triphenyltetrazolium chloride (TTC) stain

Protocol:

  • Anesthetize the rat and initiate mechanical ventilation.

  • Perform a thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery to induce myocardial ischemia.

  • After a defined period of ischemia (e.g., 30 minutes), administer this compound or vehicle intravenously.

  • Remove the ligature to allow for reperfusion of the coronary artery.

  • After a period of reperfusion (e.g., 2 hours), excise the heart.

  • Perfuse the heart with TTC stain to delineate the viable and infarcted tissue.

  • Measure the area at risk and the infarct size.

  • Calculate the infarct size as a percentage of the area at risk.

Myocardial_Infarction_Model_Workflow Start Start: Anesthetize and Ventilate Rat Surgery Expose Heart via Thoracotomy Start->Surgery Ischemia Ligate LAD Coronary Artery (Ischemia) Surgery->Ischemia Treatment Administer Eniporide or Vehicle Ischemia->Treatment Reperfusion Remove Ligature (Reperfusion) Treatment->Reperfusion Harvest Excise Heart and Stain with TTC Reperfusion->Harvest Analyze Measure Area at Risk and Infarct Size Harvest->Analyze End End Analyze->End

Caption: Experimental workflow for the in vivo rat model of myocardial infarction.

Clinical Studies

The most significant clinical trial of Eniporide was the ESCAMI (Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction) trial.[8][9] This was a large, randomized, double-blind, placebo-controlled phase 2 trial.[8] In the first stage of the study, 100 mg and 150 mg doses of Eniporide showed a reduction in infarct size, particularly in patients undergoing angioplasty.[8][9] However, in the second stage of the trial, there was no significant difference in infarct size between the Eniporide and placebo groups.[8][9] Overall, the study did not demonstrate a significant benefit of Eniporide in reducing infarct size or improving clinical outcomes in patients with acute ST-elevation myocardial infarction.[8]

Conclusion

This compound is a well-characterized selective NHE-1 inhibitor that demonstrated significant promise in preclinical models of myocardial ischemia-reperfusion injury. Its mechanism of action, centered on the prevention of intracellular sodium and calcium overload, is well-understood. However, despite the strong preclinical rationale and initial positive signals, the large-scale clinical trial (ESCAMI) did not confirm its efficacy in reducing infarct size or improving clinical outcomes in the broad population of patients with acute myocardial infarction.[8] The development of Eniporide highlights the challenges of translating promising preclinical findings into clinically effective therapies.

References

Eniporide Hydrochloride: A Technical Guide to its Effects on Intracellular Sodium and Calcium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eniporide hydrochloride is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), a key regulator of intracellular pH. In pathophysiological conditions such as myocardial ischemia-reperfusion injury, intracellular acidosis triggers the hyperactivity of NHE-1, leading to an excessive influx of sodium ions (Na⁺). This intracellular sodium overload is a critical event that subsequently drives a reversal of the Na⁺/Ca²⁺ exchanger (NCX), resulting in a massive influx of calcium ions (Ca²⁺) and subsequent cellular injury and death. This technical guide provides an in-depth analysis of the effects of this compound on intracellular sodium and calcium homeostasis, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: Attenuation of Intracellular Sodium and Calcium Overload

This compound exerts its therapeutic effect by directly targeting and inhibiting the NHE-1 protein.[1] Under ischemic conditions, anaerobic metabolism leads to the accumulation of intracellular protons (H⁺), causing a drop in intracellular pH (acidosis). To counteract this, the NHE-1 transporter is activated, extruding H⁺ in exchange for extracellular Na⁺.[2] While this is a protective mechanism under normal conditions, its overactivation during prolonged ischemia leads to a detrimental accumulation of intracellular Na⁺.

This initial sodium overload disrupts the normal function of the Na⁺/Ca²⁺ exchanger (NCX). The NCX typically operates in its "forward mode," extruding Ca²⁺ from the cell. However, the high intracellular Na⁺ concentration reverses the exchanger's operation to a "reverse mode," where it transports Na⁺ out of the cell in exchange for bringing Ca²⁺ in. This leads to a rapid and significant increase in intracellular Ca²⁺ concentration, a condition known as calcium overload. Elevated intracellular Ca²⁺ activates various downstream pathological processes, including mitochondrial dysfunction, activation of proteases and phospholipases, and ultimately, cell death.[3][4]

Eniporide, by blocking the NHE-1, prevents the initial surge in intracellular Na⁺, thereby pre-empting the subsequent cascade of events that lead to Ca²⁺ overload and cellular damage.[3]

Quantitative Data on Ion Concentration Changes

The following tables summarize the quantitative effects of eniporide on intracellular sodium and the anticipated, mechanistically linked effects on intracellular calcium during ischemia.

ParameterConditionControl (Untreated)Eniporide-TreatedReference
Intracellular Sodium ([Na⁺]i) 30 minutes of ischemia in rat hearts293 ± 26% of baseline146 ± 6% of baseline[3]

Table 1: Effect of Eniporide on Intracellular Sodium Concentration During Ischemia. This table presents the percentage increase in intracellular sodium concentration compared to baseline levels after 30 minutes of ischemia in isolated rat hearts, with and without eniporide treatment. The data clearly demonstrates the significant attenuation of sodium overload by eniporide.

ParameterConditionControl (Untreated)Eniporide-TreatedReference
Intracellular Calcium ([Ca²⁺]i) Ischemia-Reperfusion in guinea pig heartsSignificant increase (overload)Attenuated increase[4] (Qualitative)

Experimental Protocols

Measurement of Intracellular Sodium Concentration ([Na⁺]i) using SBFI-AM

This protocol describes the measurement of [Na⁺]i in isolated cardiomyocytes using the fluorescent indicator Sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI-AM).

Materials:

  • Isolated cardiomyocytes

  • Collagenase solution for cell isolation

  • Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose; pH 7.4)

  • SBFI-AM (5 mM stock in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Probenecid (250 mM stock in NaOH)

  • Ionophores (e.g., gramicidin, monensin) for calibration

  • Fluorescence microscopy system with dual-excitation capabilities (e.g., 340 nm and 380 nm) and emission detection around 510 nm.

Procedure:

  • Cardiomyocyte Isolation: Isolate ventricular myocytes from the desired animal model (e.g., rat, guinea pig) using a standard enzymatic digestion protocol with collagenase.

  • Cell Loading with SBFI-AM:

    • Resuspend the isolated cardiomyocytes in Tyrode's solution.

    • Prepare a loading solution by adding SBFI-AM to Tyrode's solution to a final concentration of 5-10 µM.

    • Add Pluronic F-127 to the loading solution (final concentration ~0.02%) to aid in dye solubilization.

    • Incubate the cells in the loading solution at room temperature for 60-90 minutes in the dark.

  • Washing: After incubation, wash the cells twice with fresh Tyrode's solution to remove extracellular dye.

  • De-esterification: Allow the cells to de-esterify the AM ester for at least 30 minutes at room temperature in the dark. During this time, add probenecid (final concentration 1-2.5 mM) to the Tyrode's solution to inhibit the extrusion of the dye by organic anion transporters.

  • Fluorescence Measurement:

    • Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.

    • Excite the cells alternately at 340 nm and 380 nm and record the emission fluorescence at 510 nm.

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular sodium concentration.

  • In Situ Calibration: At the end of each experiment, perform an in situ calibration by exposing the cells to solutions with known Na⁺ concentrations in the presence of ionophores (e.g., gramicidin and monensin) to equilibrate intracellular and extracellular Na⁺ concentrations. This allows for the conversion of the fluorescence ratio to absolute [Na⁺]i values.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) using Fura-2 AM

This protocol outlines the measurement of [Ca²⁺]i in isolated cardiomyocytes using the ratiometric fluorescent indicator Fura-2 acetoxymethyl ester (Fura-2 AM).

Materials:

  • Isolated cardiomyocytes

  • Tyrode's solution

  • Fura-2 AM (1 mM stock in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Probenecid (250 mM stock in NaOH)

  • Solutions for calibration (e.g., Ca²⁺-free Tyrode's with EGTA, and high Ca²⁺ Tyrode's with a Ca²⁺ ionophore like ionomycin).

  • Fluorescence microscopy system with dual-excitation capabilities (e.g., 340 nm and 380 nm) and emission detection around 510 nm.

Procedure:

  • Cardiomyocyte Isolation: Isolate cardiomyocytes as described in the SBFI protocol.

  • Cell Loading with Fura-2 AM:

    • Resuspend the cardiomyocytes in Tyrode's solution.

    • Prepare a loading solution containing 2-5 µM Fura-2 AM and ~0.02% Pluronic F-127 in Tyrode's solution.

    • Incubate the cells in this solution for 20-40 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with fresh Tyrode's solution to remove extracellular Fura-2 AM.

  • De-esterification: Allow for de-esterification for at least 30 minutes at room temperature in the dark. Add probenecid (1-2.5 mM) to the extracellular solution to prevent dye leakage.

  • Fluorescence Measurement:

    • Place the coverslip with loaded cells on the microscope stage.

    • Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

    • The ratio of the fluorescence intensities (F340/F380) is directly related to the intracellular free Ca²⁺ concentration.

  • In Situ Calibration: To convert the fluorescence ratio to absolute [Ca²⁺]i, perform an in situ calibration at the end of the experiment. This typically involves exposing the cells to a Ca²⁺-free solution containing EGTA to obtain the minimum fluorescence ratio (Rmin) and then to a solution with a saturating Ca²⁺ concentration in the presence of a Ca²⁺ ionophore (e.g., ionomycin) to obtain the maximum fluorescence ratio (Rmax). The Grynkiewicz equation can then be used to calculate [Ca²⁺]i.

Visualizations

Signaling Pathway of Eniporide's Action in Ischemia-Reperfusion

Eniporide_Signaling_Pathway Ischemia Myocardial Ischemia Acidosis Intracellular Acidosis (↓ pH) Ischemia->Acidosis Anaerobic Metabolism NHE1 Na+/H+ Exchanger (NHE-1) Acidosis->NHE1 Activates Na_Influx ↑ Intracellular Na+ NHE1->Na_Influx Na+ influx NCX Na+/Ca2+ Exchanger (NCX) (Reverse Mode) Na_Influx->NCX Drives Ca_Influx ↑ Intracellular Ca2+ (Calcium Overload) NCX->Ca_Influx Ca2+ influx Injury Cellular Injury & Death Ca_Influx->Injury Leads to Eniporide This compound Eniporide->NHE1 Inhibits

Caption: Signaling pathway of eniporide's cardioprotective effect.

Experimental Workflow for Measuring Intracellular Ion Concentrations

Experimental_Workflow Start Start Isolation Isolate Cardiomyocytes Start->Isolation Loading Load with Fluorescent Indicator (SBFI-AM for Na+ or Fura-2 AM for Ca2+) Isolation->Loading Wash Wash to Remove Extracellular Dye Loading->Wash Deester De-esterification & Probenecid Incubation Wash->Deester Treatment Incubate with Eniporide or Vehicle Control Deester->Treatment Ischemia Induce Simulated Ischemia Treatment->Ischemia Measurement Measure Fluorescence Ratio (Dual-Wavelength Excitation) Ischemia->Measurement Calibration In Situ Calibration Measurement->Calibration Analysis Data Analysis: Convert Ratio to Ion Concentration Calibration->Analysis End End Analysis->End

Caption: Workflow for ion concentration measurement.

Conclusion

This compound effectively mitigates the detrimental rise in intracellular sodium and the subsequent calcium overload that characterizes myocardial ischemia-reperfusion injury. By specifically inhibiting the Na+/H+ exchanger isoform 1, eniporide represents a targeted therapeutic strategy to prevent the initial ionic imbalance that triggers a cascade of events leading to cardiomyocyte death. The quantitative data and detailed experimental protocols provided in this guide offer valuable resources for researchers and drug development professionals working to further elucidate the therapeutic potential of NHE-1 inhibitors in cardiovascular disease. The provided visualizations of the signaling pathway and experimental workflow serve to clarify the complex mechanisms and procedures involved in this area of research.

References

Pharmacological profile of Eniporide as a selective NHE-1 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Eniporide: A Technical Profile of a Selective NHE-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of Eniporide (EMD-96785), a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). Eniporide was developed as a cardioprotective agent to mitigate ischemia-reperfusion injury, a critical concern in clinical events such as acute myocardial infarction.

Mechanism of Action and Therapeutic Rationale

The primary target of Eniporide is the NHE-1, the predominant isoform of the Na+/H+ exchanger in the myocardium.[1][2] During myocardial ischemia, intracellular acidosis triggers the activation of NHE-1, which extrudes protons from the cell in exchange for extracellular sodium ions. This leads to an accumulation of intracellular sodium (Na+). The elevated intracellular Na+ concentration reverses the normal operation of the Na+/Ca2+ exchanger, causing a massive influx of calcium ions (Ca2+). This Ca2+ overload is a central factor in the pathophysiology of reperfusion injury, leading to hypercontracture, mitochondrial damage, and ultimately, cell death.[1][3]

Eniporide is designed to selectively block the NHE-1 transporter, thereby preventing the initial Na+ influx that triggers the cascade of events leading to Ca2+ overload and subsequent myocardial damage.[4] Preclinical studies have consistently shown that Eniporide can limit infarct size and improve cardiac performance in animal models of ischemia-reperfusion.[5]

NHE1_Pathway cluster_membrane Cardiomyocyte Sarcolemma cluster_events Pathophysiological Cascade NHE1 NHE-1 Na_Influx Na+ Influx NHE1->Na_Influx Exchanges H+ for Na+ NCX Na+/Ca2+ Exchanger Ca_Overload Ca2+ Overload NCX->Ca_Overload Imports Ca2+ Eniporide Eniporide Eniporide->NHE1 Inhibits Ischemia Myocardial Ischemia Acidosis Intracellular Acidosis (H+ Accumulation) Ischemia->Acidosis ↓O2, ↑Metabolites Acidosis->NHE1 Activates Na_Influx->NCX Reverses NCX Injury Reperfusion Injury (Cell Death) Ca_Overload->Injury Leads to

Caption: Mechanism of Eniporide in preventing ischemia-reperfusion injury.

In Vitro Selectivity and Potency

Eniporide demonstrates high potency and selectivity for the human NHE-1 isoform. Studies using engineered cell lines that express specific human NHE isoforms have quantified its inhibitory activity.

ParameterValueCell Line / Assay SystemReference
IC₅₀ (hNHE-1) 4.5 nMCHO-K1 cells expressing human NHE-1[6]
IC₅₀ (hNHE-2) >150-fold selective vs. NHE-1Not specified, implied comparison[7]
IC₅₀ (hNHE-3) >150-fold selective vs. NHE-1Not specified, implied comparison[7]
IC₅₀ (Platelet Swelling) 12 ng/mLHuman Platelet Swelling Assay[8]
Table 1: In Vitro Potency and Selectivity of Eniporide.
Experimental Protocol: NHE Isoform Inhibition Assay

The selectivity of Eniporide was determined using a well-established in vitro assay system.[6]

  • Cell Line Development: Na+/H+ exchanger (NHE)-deficient Chinese hamster ovary (CHO-K1) cells were used as the host system. These cells were stably transfected to express individual human NHE isoforms (hNHE-1, hNHE-2, hNHE-3).

  • Intracellular pH Monitoring: The Na+/H+ exchange activity was measured by monitoring changes in intracellular pH (pHi). Cells were loaded with a pH-sensitive fluorescent dye (e.g., BCECF).

  • Acid Loading: An intracellular acid load was induced, typically using the ammonium chloride (NH₄Cl) prepulse technique. This artificially lowers the pHi, creating a driving force for H+ extrusion.

  • Activity Measurement: Upon removal of the NH₄Cl and placement in a sodium-containing buffer, the rate of pHi recovery is measured. This recovery is dependent on the activity of the expressed NHE isoform.

  • Inhibitor Testing: The assay was performed in the presence of varying concentrations of Eniporide. The concentration of the inhibitor that causes a 50% reduction in the rate of pHi recovery was determined as the IC₅₀ value.

Assay_Workflow start Start: NHE-deficient CHO cells transfect Stable transfection with hNHE-1, hNHE-2, or hNHE-3 start->transfect load_dye Load cells with pH-sensitive dye (BCECF) transfect->load_dye acid_load Induce intracellular acidosis (NH4Cl prepulse) load_dye->acid_load measure Measure pHi recovery rate in Na+-containing buffer acid_load->measure test Repeat with varying Eniporide concentrations measure->test calculate Calculate IC50 value test->calculate end End: Determine Selectivity Profile calculate->end

Caption: Experimental workflow for determining NHE isoform selectivity.

Human Pharmacokinetics

The pharmacokinetic profile of Eniporide has been characterized in both healthy volunteers and patients with acute myocardial infarction. The drug exhibits predictable, linear pharmacokinetics within the therapeutic dose range.[8][9]

ParameterHealthy SubjectsAMI PatientsUnitReference
Administration Intravenous (2.5-100 mg)Intravenous (up to 400 mg)-[8][9]
Half-life (t½) ~2Not specifiedhours[8]
Total Body Clearance 34.4 (non-compartmental) 29.2 (population model)20.8 (population model)L/h[8][9]
Volume of Distribution (Vdss) 77.5 (non-compartmental) 20.4 (population model)16.9 (population model)L[8][9]
Renal Excretion ~43% (unchanged)Not specified% of dose[8]
Table 2: Pharmacokinetic Parameters of Eniporide in Humans.
Experimental Protocol: Pharmacokinetic/Pharmacodynamic Study

A study in healthy volunteers established the pharmacokinetic profile and identified a key pharmacodynamic biomarker.[8]

  • Study Design: Intravenous administration of Eniporide in doses ranging from 2.5 to 100 mg.

  • Sample Collection: Serial blood and urine samples were collected over a specified time course.

  • Bioanalysis: Concentrations of Eniporide and its major metabolite were measured using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using both non-compartmental and compartmental (two-compartment model) methods to determine key parameters like clearance, volume of distribution, and half-life.

  • Pharmacodynamic (PD) Biomarker: Platelet-swelling time was used as a biomarker for NHE-1 activity. The effect of Eniporide on this biomarker was characterized using a direct Emax model to calculate the IC₅₀.

Clinical Efficacy: The ESCAMI Trial

Despite promising preclinical data, the clinical efficacy of Eniporide was not demonstrated in the Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction (ESCAMI) trial.[4][10]

ParameterDetailsReference
Study Design International, prospective, randomized, double-blind, placebo-controlled, phase 2 dose-finding study[4][10]
Patient Population 1,389 patients with acute ST-elevation myocardial infarction (MI) undergoing reperfusion therapy (thrombolysis or angioplasty)[4][10]
Treatment 10-minute intravenous infusion of Eniporide (50, 100, 150, or 200 mg) or placebo before reperfusion[4][10]
Primary Endpoint Infarct size, measured by the cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HBDH) over 72 hours[4][10]
Key Results Stage 1: A trend towards smaller infarct sizes was observed with 100 mg and 150 mg doses. Stage 2: The positive findings from Stage 1 were not confirmed. There was no significant difference in infarct size between Eniporide and placebo groups. Overall: Eniporide did not limit infarct size or improve clinical outcomes (death, heart failure, cardiogenic shock).[4][10]
Table 3: Summary of the ESCAMI Clinical Trial.
Experimental Protocol: ESCAMI Trial Design

The ESCAMI trial was conducted using a two-stage adaptive design.[10]

  • Patient Selection: Patients aged 18-75 presenting with symptoms of acute MI and ST-segment elevation, eligible for reperfusion therapy, were enrolled.

  • Randomization: Patients were randomized to receive either placebo or one of the Eniporide doses.

  • Drug Administration: The study drug was administered as a 10-minute intravenous infusion. For patients receiving thrombolysis, the infusion was completed at least 15 minutes after the start of treatment. For those undergoing primary angioplasty, the infusion was completed at least 10 minutes before the procedure.

  • Endpoint Measurement: The primary endpoint, infarct size, was assessed by serial blood sampling over 72 hours to measure the area under the curve (AUC) for α-HBDH release. Secondary endpoints included other cardiac enzymes (creatine kinase, troponin) and clinical events over six weeks.

  • Adaptive Design: Stage 1 compared four doses against placebo to identify the most promising doses (100 mg and 150 mg). Stage 2 was a larger-scale comparison of these selected doses against placebo to confirm efficacy.

ESCAMI_Workflow cluster_stage1 Stage 1 (n=430) cluster_stage2 Stage 2 (n=959) start Patient with Acute ST-Elevation MI screen Screening & Informed Consent start->screen randomize Randomization screen->randomize p1 Placebo randomize->p1 Stage 1 Dosing d50 Eniporide 50mg randomize->d50 Stage 1 Dosing d100 Eniporide 100mg randomize->d100 Stage 1 Dosing d150 Eniporide 150mg randomize->d150 Stage 1 Dosing d200 Eniporide 200mg randomize->d200 Stage 1 Dosing infusion 10-min IV Infusion (before reperfusion) p1->infusion d50->infusion d100->infusion d150->infusion d200->infusion interim Interim Analysis: Select best doses (100mg & 150mg) p2 Placebo interim->p2 Stage 2 Dosing d100_2 Eniporide 100mg interim->d100_2 Stage 2 Dosing d150_2 Eniporide 150mg interim->d150_2 Stage 2 Dosing p2->infusion d100_2->infusion d150_2->infusion endpoint Primary Endpoint Assessment: Infarct size (α-HBDH AUC 0-72h) infusion->endpoint endpoint->interim followup Clinical Follow-up (6 weeks) endpoint->followup end Final Analysis followup->end

Caption: Workflow of the two-stage adaptive design of the ESCAMI trial.

Conclusion and Future Directions

Eniporide is a well-characterized, potent, and highly selective inhibitor of the NHE-1 isoform. It possesses a favorable pharmacokinetic profile for acute intravenous use. While extensive preclinical data strongly supported its role as a cardioprotective agent, these benefits did not translate into improved clinical outcomes in the large-scale ESCAMI trial.[4] The discrepancy between preclinical success and clinical failure, a common challenge in cardioprotection research, may be attributed to factors such as the timing of drug administration relative to the ischemic event, the complexity of reperfusion injury in humans, and potential off-target effects at clinical doses. Further research into the nuanced role of NHE-1 in different phases of ischemia and reperfusion may be necessary to identify a therapeutic window for this class of inhibitors.

References

Eniporide Hydrochloride: A Technical Whitepaper on Therapeutic Applications Beyond Cardiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eniporide hydrochloride, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), has been extensively studied for its cardioprotective effects. However, the ubiquitous expression and diverse physiological roles of NHE-1 suggest a broader therapeutic potential for eniporide beyond cardiology. This technical guide explores the preclinical evidence and mechanistic rationale for investigating eniporide in non-cardiological applications, with a primary focus on oncology and neuroprotection. We present a comprehensive overview of the current understanding of eniporide's mechanism of action in these contexts, supported by available quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Introduction: this compound and the Sodium-Hydrogen Exchanger 1 (NHE-1)

This compound is a sulfonylurea derivative that specifically targets and inhibits the NHE-1 protein.[1] NHE-1 is a ubiquitously expressed integral membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. This transporter plays a critical role in various cellular processes, including cell volume regulation, proliferation, migration, and apoptosis. While its role in cardiac ischemia-reperfusion injury has been a major focus of clinical research, the dysregulation of NHE-1 activity is also implicated in the pathophysiology of other significant diseases, including cancer and neurological disorders. This document synthesizes the existing preclinical evidence for the application of eniporide in these non-cardiac indications.

Mechanism of Action Beyond Cardiology

The therapeutic rationale for eniporide in oncology and neuroprotection stems from its ability to modulate the cellular microenvironment and intracellular signaling pathways through NHE-1 inhibition.

  • In Oncology: Cancer cells often exhibit a reversed pH gradient, with a more alkaline intracellular environment and an acidic extracellular space.[2] This "Warburg effect" is partly maintained by the overexpression and hyperactivity of NHE-1, which promotes tumor cell proliferation, evasion of apoptosis, and invasion.[3][4] By inhibiting NHE-1, eniporide can disrupt this pH dysregulation, leading to intracellular acidification and subsequent induction of apoptosis.[2] Furthermore, NHE-1 inhibition has been shown to counteract multidrug resistance in cancer cells.[5]

  • In Neuroprotection: In the context of cerebral ischemia, excessive NHE-1 activity contributes to neuronal cell death. The intracellular acidosis that occurs during ischemia triggers a cascade of events, including an overactivation of NHE-1. This leads to an influx of sodium ions, which in turn reverses the function of the Na+/Ca2+ exchanger, causing a massive influx of calcium and subsequent excitotoxicity and cell death. By blocking this initial sodium overload, eniporide has the potential to be neuroprotective.

Potential Therapeutic Application in Oncology

Preclinical studies, primarily with other NHE-1 inhibitors like cariporide, suggest a promising role for this class of drugs in cancer therapy. The data for eniporide itself is more limited but the shared mechanism of action provides a strong rationale for its investigation.

Quantitative Data from Preclinical Oncology Studies
Cell LineCancer TypeNHE-1 InhibitorIC50EffectReference
DU-145Prostate CancerCariporideNot specifiedIncreased extracellular pH[6]
HeLaCervical CancerCariporideNot specifiedIncreased extracellular pH[6]
MCF-7/ADRDoxorubicin-resistant Breast CancerCariporideNot specifiedIncreased sensitivity to doxorubicin[3]
VariousVariousCompounds 1 and 210-50 µMCytotoxicity[1]
GBM LinesGlioblastomaSelinexor, KPT-276, KPT-2516–354 nMGrowth inhibition[7]
H-EMC-SSChondrosarcomaINBRX-109Not specifiedAntitumor activity[8]
Experimental Protocols in Oncology

The following is a generalized protocol for assessing the in vitro efficacy of eniporide in cancer cell lines, based on common methodologies used for NHE-1 inhibitors.

Objective: To determine the effect of eniporide on cancer cell viability, proliferation, and apoptosis.

Materials:

  • Cancer cell line of interest (e.g., a glioblastoma or breast cancer cell line)

  • This compound

  • Cell culture medium and supplements

  • MTT or similar cell viability assay kit

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

  • Flow cytometer

  • Western blotting reagents

Procedure:

  • Cell Culture: Culture the cancer cells in appropriate medium and conditions.

  • Drug Treatment: Seed cells in 96-well plates for viability assays or larger plates for apoptosis and protein analysis. Treat cells with a range of eniporide concentrations for 24, 48, and 72 hours.

  • Cell Viability Assay (MTT): Following treatment, add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure absorbance to determine cell viability. Calculate the IC50 value.[9]

  • Apoptosis Assay (Flow Cytometry): After treatment, harvest cells and stain with Annexin V and Propidium Iodide. Analyze the cell populations using a flow cytometer to quantify apoptotic and necrotic cells.

  • Western Blot Analysis: Lyse treated cells and perform SDS-PAGE and Western blotting to analyze the expression levels of key apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspases.[10][11]

Signaling Pathways in Oncology

Inhibition of NHE-1 by eniporide in cancer cells is hypothesized to trigger apoptosis through the intrinsic pathway. This involves a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and caspase activation. Furthermore, NHE-1 has been linked to the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[12][13][14]

NHE1_Inhibition_in_Cancer Eniporide Eniporide NHE1 NHE-1 Eniporide->NHE1 Inhibits PI3K_Akt PI3K/Akt Pathway Eniporide->PI3K_Akt Inhibits pHi Intracellular pH (pHi) (Acidification) NHE1->pHi Decreases NHE1->PI3K_Akt Modulates Bax_Bcl2 Increased Bax/Bcl-2 ratio pHi->Bax_Bcl2 Apoptosis Apoptosis Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Promotes Mitochondria Mitochondrial Dysfunction Bax_Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Proposed mechanism of eniporide-induced apoptosis in cancer cells.

Potential Therapeutic Application in Neuroprotection

The neuroprotective potential of NHE-1 inhibition in ischemic stroke is a compelling area of investigation. Preclinical studies with various NHE-1 inhibitors have demonstrated a reduction in infarct volume and improved neurological outcomes.

Quantitative Data from Preclinical Neuroprotection Studies

Specific data for eniporide in animal models of stroke is limited. The table below presents representative data for neuroprotective agents in preclinical stroke models to provide context.

Animal ModelTreatmentDosageOutcomeReference
Rat MCAOMild hypothermia + neurolepticsN/AUpregulation of Bcl-2, Bcl-xL; Suppression of AIF, Bax[15]
Mouse MCAOLow-intensity ultrasound0.25 MHz at 2.0 MPa4-fold reduction in cortical infarct size[16]
Mouse MCAOMorroniside40 mg/kg38.6% reduction in infarct size[17]
Rat MCAOGlibenclamideVariousSignificant reduction in infarct size and swelling[18]
Experimental Protocols in Neuroprotection

The following is a generalized protocol for evaluating the neuroprotective effects of eniporide in a rodent model of ischemic stroke.

Objective: To assess the efficacy of eniporide in reducing infarct volume and improving neurological function following middle cerebral artery occlusion (MCAO).

Materials:

  • Rodents (rats or mice)

  • This compound

  • Anesthetics

  • Surgical instruments for MCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Neurological scoring system (e.g., Bederson score)

Procedure:

  • Animal Model: Induce focal cerebral ischemia using the intraluminal suture MCAO model.[19] This involves the temporary occlusion of the middle cerebral artery.

  • Drug Administration: Administer eniporide (e.g., intravenously) at a predetermined dose either before or after the induction of ischemia. A vehicle control group should be included.

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

  • Neurological Assessment: At 24 hours post-MCAO, evaluate the neurological deficits of the animals using a standardized scoring system.

  • Infarct Volume Measurement: Sacrifice the animals and remove the brains. Slice the brains and stain with TTC to visualize the infarct area.[20] Calculate the infarct volume as a percentage of the total brain volume.

MCAO_Workflow Start Animal Preparation (Anesthesia) MCAO Middle Cerebral Artery Occlusion (MCAO) Start->MCAO Treatment Eniporide or Vehicle Administration MCAO->Treatment Reperfusion Reperfusion Treatment->Reperfusion Assessment Neurological Assessment Reperfusion->Assessment Staining Brain Slicing & TTC Staining Assessment->Staining Analysis Infarct Volume Analysis Staining->Analysis

Experimental workflow for assessing eniporide in a rodent MCAO model.
Blood-Brain Barrier Permeability

A critical factor for the efficacy of any neuroprotective agent is its ability to cross the blood-brain barrier (BBB).[21] There is limited publicly available data on the BBB permeability of eniporide. Further studies are required to determine its brain-to-plasma concentration ratio and whether it is a substrate for efflux transporters like P-glycoprotein.[22][23] In silico models and in vitro BBB models can be utilized for initial screening.[24]

Future Directions and Conclusion

The inhibition of NHE-1 by this compound presents a compelling therapeutic strategy for diseases beyond its initial cardiological focus. The preclinical rationale for its investigation in oncology and neuroprotection is strong, based on the fundamental role of NHE-1 in the pathophysiology of these conditions.

Future research should focus on:

  • Conducting comprehensive preclinical studies to determine the efficacy of eniporide in a wide range of cancer models, including patient-derived xenografts.

  • Elucidating the precise molecular mechanisms by which eniporide induces apoptosis and modulates signaling pathways in different cancer types.

  • Thoroughly evaluating the blood-brain barrier permeability of eniporide to ascertain its potential as a neuroprotective agent.

  • Investigating the therapeutic window and optimal dosing of eniporide in animal models of ischemic stroke.

References

The Double-Edged Sword of Cellular pH Regulation: A Review of Na+/H+ Exchange Inhibitors and the Clinical Journey of Eniporide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Sodium-Hydrogen Exchanger isoform 1 (NHE-1) is a ubiquitous and vital transmembrane protein responsible for maintaining intracellular pH (pHi) homeostasis. By extruding a proton in exchange for a sodium ion, NHE-1 protects cells from acidification, a common consequence of metabolic stress. However, under pathological conditions such as myocardial ischemia and reperfusion, this very survival mechanism can turn detrimental. The hyperactivation of NHE-1 leads to an overload of intracellular sodium, which in turn reverses the function of the Na+/Ca2+ exchanger (NCX), causing a massive influx of calcium. This calcium overload is a key trigger of cardiomyocyte death and myocardial injury.[1][2][3]

This technical guide provides a comprehensive review of Na+/H+ exchange inhibitors, with a particular focus on Eniporide, a potent and selective NHE-1 inhibitor. We will delve into the core mechanism of action of NHE inhibitors, present comparative preclinical and clinical data, detail key experimental protocols for their evaluation, and visualize the intricate signaling pathways governing NHE-1 activity.

The Rise and Stagnation of NHE-1 Inhibitors: A Quantitative Perspective

The therapeutic potential of NHE-1 inhibition in cardioprotection spurred the development of several classes of inhibitors, evolving from the non-selective diuretic amiloride to highly selective acylguanidine derivatives.[4] The table below summarizes the inhibitory potency of key NHE inhibitors against different NHE isoforms.

InhibitorClassNHE-1 IC50NHE-2 IC50NHE-3 IC50Selectivity (NHE-1 vs. others)Reference(s)
AmilorideDiuretic~3 µM (low Na+) to 1 mM (high Na+)--Low[5]
5-(N,N-Dimethyl)amiloride (DMA)Amiloride Analog---Moderate[4]
5-(N-Ethyl-N-isopropyl)amiloride (EIPA)Amiloride Analog---Moderate[4]
Eniporide Acylguanidine4.5 nM --High[6]
CariporideAcylguanidine30 nM--High[6]
ZoniporidePyrazolylguanidine14 nM>2.8 µM>10 µM>200-fold vs. NHE-2, >800-fold vs. NHE-3[5][7]

Table 1: Comparative Inhibitory Potency of Selected NHE Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the respective NHE isoform by 50%.

Preclinical studies in various animal models of myocardial ischemia-reperfusion consistently demonstrated the cardioprotective effects of selective NHE-1 inhibitors, showing significant reductions in infarct size.

InhibitorAnimal ModelInfarct Size ReductionReference(s)
Eniporide Animal models (general)Effective in limiting infarct size[8][9]
CariporideRabbit61-65%[10]
ZoniporideRabbit (in vitro)83% (at 50 nM)[11]
ZoniporideRabbit (in vivo)Dose-dependent reduction (ED50 = 0.45 mg/kg/h)[5][11]

Table 2: Preclinical Efficacy of NHE-1 Inhibitors in Reducing Myocardial Infarct Size.

The Clinical Story of Eniporide: The ESCAMI Trial

Despite promising preclinical data, the clinical development of Eniporide for acute myocardial infarction (AMI) was met with challenges. The "Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction" (ESCAMI) trial was a large, randomized, double-blind, placebo-controlled phase 2 study designed to investigate the efficacy of Eniporide in patients undergoing reperfusion therapy.[9][12]

The trial was conducted in two stages, with patients receiving a 10-minute intravenous infusion of Eniporide or placebo before reperfusion.[9]

ESCAMI Trial: Key Data

StageTreatment GroupsPrimary Endpoint: Infarct Size (mean α-HBDH AUC in U/ml x h)Clinical OutcomeReference(s)
Stage 1Placebo44.2-[8][9]
100 mg Eniporide40.2-[8][9]
150 mg Eniporide33.9-[8][9]
Stage 2Placebo41.2No significant improvement in death, cardiogenic shock, heart failure, or life-threatening arrhythmias.[8][9]
100 mg Eniporide43.0-[8][9]
150 mg Eniporide41.5-[8][9]

Table 3: Summary of Key Results from the ESCAMI Trial. α-HBDH AUC refers to the area under the curve for alpha-hydroxybutyrate dehydrogenase, a marker of myocardial injury.

While Stage 1 suggested a dose-dependent reduction in infarct size, particularly in the 150 mg group, these findings were not replicated in the larger Stage 2 of the trial.[8][9] Overall, Eniporide did not significantly limit infarct size or improve clinical outcomes in the broad population of AMI patients.[9] A subgroup analysis did suggest a potential benefit in reducing the incidence of heart failure in patients reperfused late (>4 hours after symptom onset), but this was not a primary endpoint.[9]

The reasons for the discrepancy between the robust preclinical data and the disappointing clinical trial results for Eniporide and other NHE-1 inhibitors remain a subject of debate, with potential factors including the timing of drug administration, patient heterogeneity, and the complexity of ischemia-reperfusion injury in humans.

Key Experimental Protocols for Evaluating NHE-1 Inhibitors

The following sections provide detailed methodologies for essential preclinical experiments used to characterize and evaluate NHE-1 inhibitors.

Measurement of Intracellular pH (pHi) and NHE-1 Activity

A common method to assess NHE-1 activity is to measure the recovery of intracellular pH following an acid load in the presence and absence of an inhibitor. The fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a widely used ratiometric pH indicator.

Protocol for pHi Measurement using BCECF-AM:

  • Cell Preparation: Culture cells of interest (e.g., cardiomyocytes, fibroblasts) on glass coverslips suitable for fluorescence microscopy.

  • Dye Loading:

    • Prepare a stock solution of BCECF-AM (1-5 mM) in anhydrous dimethyl sulfoxide (DMSO).

    • Dilute the stock solution in a suitable buffer (e.g., HEPES-buffered saline) to a final working concentration of 2-10 µM.

    • Incubate the cells with the BCECF-AM solution for 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved by intracellular esterases into its active, membrane-impermeant form.

  • Washing: Wash the cells several times with the buffer to remove extracellular dye.

  • Acid Loading: Induce intracellular acidification using the ammonium chloride (NH4Cl) prepulse technique.

    • Expose the cells to a solution containing NH4Cl (e.g., 20 mM) for several minutes. NH3 will diffuse into the cells and combine with H+ to form NH4+, causing a transient alkalinization.

    • Rapidly switch to an NH4Cl-free solution. The outward diffusion of NH3 will leave behind H+, resulting in a rapid and significant intracellular acidification.

  • pHi Recovery Measurement:

    • Monitor the fluorescence of BCECF at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) using a fluorescence imaging system.

    • The ratio of the fluorescence intensities (F490/F440) is proportional to the intracellular pH.

    • Record the rate of pHi recovery in the absence of an inhibitor.

  • Inhibitor Testing: Pre-incubate the cells with the NHE-1 inhibitor (e.g., Eniporide) at various concentrations before the acid load and measure the rate of pHi recovery. A potent inhibitor will significantly slow down or block the recovery.

  • Calibration: At the end of each experiment, calibrate the fluorescence ratio to absolute pH values using a high-potassium buffer containing the ionophore nigericin, which equilibrates the intracellular and extracellular pH.

In Vivo Model of Myocardial Ischemia-Reperfusion

This protocol describes the induction of regional myocardial ischemia by ligating the left anterior descending (LAD) coronary artery in a rodent model.

Protocol for In Vivo Ischemia-Reperfusion:

  • Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and provide mechanical ventilation.

  • Surgical Procedure:

    • Perform a thoracotomy to expose the heart.

    • Carefully dissect the pericardium to visualize the LAD coronary artery.

    • Pass a suture (e.g., 6-0 silk) under the LAD.

  • Ischemia Induction:

    • Tighten the suture to occlude the LAD, which will be visually confirmed by the blanching of the myocardial tissue distal to the ligature.

    • Maintain the occlusion for a predetermined period (e.g., 30-60 minutes).

  • Drug Administration: Administer the NHE-1 inhibitor (e.g., Eniporide) or vehicle intravenously at a specific time point before or during ischemia, or just before reperfusion.

  • Reperfusion: Release the ligature to allow blood flow to return to the ischemic area. The reperfusion period is typically 2-24 hours.

  • Outcome Assessment: At the end of the reperfusion period, euthanize the animal and harvest the heart for infarct size measurement.

Measurement of Myocardial Infarct Size

The triphenyltetrazolium chloride (TTC) staining method is a standard technique to differentiate between viable and necrotic myocardial tissue.

Protocol for TTC Staining:

  • Heart Preparation: Excise the heart and wash it with saline to remove excess blood.

  • Slicing: Freeze the heart and slice it into uniform sections (e.g., 2 mm thick).

  • Staining:

    • Prepare a 1% TTC solution in phosphate buffer.

    • Immerse the heart slices in the TTC solution and incubate at 37°C for 15-30 minutes. Viable tissue, containing active dehydrogenases, will reduce the TTC to a red formazan precipitate, while infarcted tissue will remain pale.

  • Image Analysis:

    • Photograph the stained slices.

    • Use image analysis software to quantify the area of infarction (pale area) and the total area of the ventricle for each slice.

    • Calculate the infarct size as a percentage of the total ventricular area or the area at risk.

Visualizing the Complexity: Signaling Pathways and Experimental Workflows

To better understand the regulation of NHE-1 and the experimental procedures used to study it, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways Regulating NHE-1 Activity

The activity of NHE-1 is tightly regulated by a complex network of signaling pathways initiated by various extracellular stimuli. These pathways converge on the C-terminal cytoplasmic domain of NHE-1, leading to its phosphorylation and conformational changes that increase its affinity for intracellular protons.

NHE1_Signaling cluster_upstream Upstream Activators cluster_kinases Kinase Cascades cluster_nhe1 NHE-1 Regulation cluster_downstream Downstream Effects Growth Factors Growth Factors ERK1/2 ERK1/2 Growth Factors->ERK1/2 Hormones Hormones (Ang II, Endothelin) PKC PKC Hormones->PKC GPCRs G-Protein Coupled Receptors ROCK ROCK GPCRs->ROCK NHE1 NHE1 PKC->NHE1 P p90rsk p90rsk ERK1/2->p90rsk p90rsk->NHE1 P ROCK->NHE1 P Akt Akt Akt->NHE1 P Na_influx Increased Intracellular Na+ NHE1->Na_influx Activates Scaffolding Scaffolding Proteins (ERM, 14-3-3) Scaffolding->NHE1 Binds Calmodulin Calmodulin Calmodulin->NHE1 Binds Ca_overload Intracellular Ca2+ Overload (via NCX) Na_influx->Ca_overload Cell_Injury Cardiomyocyte Injury & Death Ca_overload->Cell_Injury

Caption: Upstream signaling pathways leading to NHE-1 activation and downstream consequences.

Experimental Workflow for In Vitro Evaluation of NHE-1 Inhibitors

This workflow outlines the key steps for assessing the efficacy of an NHE-1 inhibitor in a cell-based assay.

InVitro_Workflow A 1. Cell Culture (e.g., Cardiomyocytes) B 2. BCECF-AM Dye Loading (30-60 min, 37°C) A->B C 3. Pre-incubation (Vehicle vs. Inhibitor) B->C D 4. Ammonium Chloride Prepulse (Acid Load) C->D E 5. Fluorescence Imaging (Measure pHi recovery) D->E F 6. Data Analysis (Calculate rate of pHi recovery) E->F G 7. Determine IC50 F->G

Caption: Workflow for in vitro assessment of NHE-1 inhibitor potency.

Experimental Workflow for In Vivo Myocardial Ischemia-Reperfusion Study

This diagram illustrates the sequence of procedures in an in vivo animal model to test the cardioprotective effect of an NHE-1 inhibitor.

InVivo_Workflow A 1. Animal Anesthesia & Surgical Preparation B 2. LAD Coronary Artery Ligation (Ischemia) A->B C 3. Drug Administration (Inhibitor or Vehicle) B->C During Ischemia or before Reperfusion D 4. Reperfusion (Release of Ligature) B->D E 5. Euthanasia & Heart Excision (after 2-24h) D->E F 6. TTC Staining E->F G 7. Infarct Size Quantification F->G

Caption: Workflow for in vivo evaluation of a cardioprotective agent.

Conclusion and Future Directions

The journey of Na+/H+ exchange inhibitors, exemplified by Eniporide, highlights the significant challenges in translating promising preclinical findings into clinically effective therapies. While the initial premise of NHE-1 inhibition as a cardioprotective strategy remains biologically sound, the lack of success in large-scale clinical trials for AMI suggests that a more nuanced approach is required. Future research in this area may benefit from:

  • Exploring alternative therapeutic indications: The role of NHE-1 in other pathologies, such as chronic heart failure, diabetic complications, and certain cancers, warrants further investigation.

  • Optimizing treatment strategies: Refining the timing, dosage, and duration of NHE-1 inhibitor administration in specific patient populations may yet reveal clinical benefits.

  • Developing novel inhibitors with improved properties: The search for next-generation NHE-1 inhibitors with different pharmacokinetic profiles or additional beneficial off-target effects continues.

The comprehensive data and detailed protocols presented in this guide aim to provide researchers and drug development professionals with a solid foundation for future investigations into the complex and fascinating biology of the Na+/H+ exchanger and its inhibitors.

References

Chemical structure and properties of Eniporide hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Eniporide Hydrochloride

Introduction

This compound is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2] As a member of the benzamide chemical class, it has been extensively investigated for its potential cardioprotective effects, particularly as an adjunct therapy in the context of acute myocardial infarction (MI) and reperfusion injury.[2][3] The primary mechanism of action revolves around mitigating the intracellular ion dysregulation, specifically sodium and calcium overload, that occurs during ischemic events.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and key experimental findings for researchers and drug development professionals.

Chemical Structure and Properties

This compound is the hydrochloride salt of Eniporide. Its chemical and physical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide;hydrochloride[4][5]
Synonyms EMD-96785 hydrochloride[6]
CAS Number 211813-86-4[6][7][8]
Molecular Formula C14H17ClN4O3S[6][7][8]
Molecular Weight 356.83 g/mol [6][7][8]
Appearance White to off-white solid[6][8]
Hydrogen Bond Donors 3[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bond Count 3[4]

Table 2: Solubility Data for this compound

SolventSolubilityConditionsReference(s)
DMSO ≥ 150 mg/mL (420.37 mM)-[7]
DMSO 55 mg/mL (154.14 mM)Requires sonication[6]
Water 4.17 mg/mL (11.69 mM)Requires sonication and heating to 60°C[6]
PBS 3.33 mg/mL (9.33 mM)Requires sonication (<60°C)[4]
In Vivo Formulation 1 ≥ 2.75 mg/mL (7.71 mM)10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline[4]
In Vivo Formulation 2 ≥ 2.75 mg/mL (7.71 mM)10% DMSO + 90% Corn Oil[4]

Mechanism of Action

Eniporide exerts its therapeutic effect by specifically inhibiting the NHE-1 isoform, which is the predominant sodium-hydrogen exchanger in cardiac myocytes.[1][2] During myocardial ischemia, intracellular acidosis activates NHE-1, which attempts to restore pH by extruding protons (H+) from the cell in exchange for sodium ions (Na+). This leads to an abnormal increase in intracellular sodium. The elevated sodium concentration subsequently reverses the action of the Na+/Ca2+ exchanger, causing an influx of calcium (Ca2+) and leading to cytotoxic calcium overload. This overload is a critical factor in the pathophysiology of reperfusion injury.[2] By blocking NHE-1, Eniporide prevents the initial sodium influx, thereby mitigating the subsequent calcium overload and protecting cardiac cells from injury.[1][2]

G cluster_pathway Pathophysiology of Ischemia-Reperfusion Injury cluster_intervention Therapeutic Intervention Ischemia Myocardial Ischemia Acidosis Intracellular Acidosis (↓ pH) Ischemia->Acidosis NHE1 NHE-1 Activation Acidosis->NHE1 activates Na_Influx Intracellular Na+ Overload NHE1->Na_Influx causes NCX_Reverse Reverse Mode Na+/Ca2+ Exchange Na_Influx->NCX_Reverse triggers Ca_Overload Intracellular Ca2+ Overload NCX_Reverse->Ca_Overload causes Injury Reperfusion Injury & Cell Death Ca_Overload->Injury Eniporide Eniporide HCl Eniporide->NHE1 inhibits

Figure 1: Mechanism of action of Eniporide in ischemia-reperfusion.

Pharmacokinetic and Pharmacodynamic Properties

Human studies have shown that this compound exhibits predictable and linear pharmacokinetics. Following intravenous administration, it has a relatively short half-life. A key pharmacodynamic biomarker for its NHE-1 inhibitory activity is the platelet-swelling time.[9]

Table 3: Pharmacokinetic Parameters of Eniporide in Humans

ParameterHealthy VolunteersPatients with MIReference(s)
Half-life (t½) ~2 hours-[9]
Total Body Clearance 34.4 L/h20.8 L/h[9][10]
Volume of Distribution (Vdss) 77.5 L-[9]
Central Volume of Distribution 20.4 L16.9 L[10]
Unchanged in Urine ~43% of dose-[9]
Metabolite in Urine ~27% of dose-[9]
IC50 (Platelet Swelling) 12 ng/mL-[9]

Key Experimental and Clinical Studies

While preclinical studies in animal models showed that Eniporide could effectively limit infarct size, its translation to clinical settings has been challenging.[1][2] The major clinical investigation was the "Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction (ESCAMI)" trial.[3]

The ESCAMI trial was a large, randomized, double-blind, placebo-controlled study designed to assess whether Eniporide could reduce infarct size in patients with acute ST-elevation MI undergoing reperfusion therapy.[3] The study was conducted in two stages, with the primary endpoint being the cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HBDH) over 72 hours, a marker for myocardial necrosis.[2][3]

Table 4: Results of the ESCAMI Trial on Infarct Size (Mean α-HBDH AUC in U/ml x h)

Study StagePlacebo Group100 mg Eniporide Group150 mg Eniporide GroupReference(s)
Stage 1 44.240.233.9[2][3]
Stage 2 41.243.041.5[2][3]

The results of the ESCAMI trial showed that while Stage 1 suggested a potential dose-dependent reduction in infarct size, this was not confirmed in the larger Stage 2.[3] Overall, Eniporide did not significantly limit infarct size or improve the combined clinical outcome (death, cardiogenic shock, heart failure, life-threatening arrhythmias) in the broad patient population.[2][3] However, a subgroup analysis revealed a significant reduction in the incidence of heart failure among patients who received reperfusion therapy late (>4 hours after symptom onset).[3]

Experimental Protocols

Protocol for Preparation of an In Vivo Formulation

This protocol describes the preparation of a standard formulation for administering this compound in animal studies, based on methods provided by chemical suppliers.[4]

Methodology:

  • Prepare Stock Solution: Accurately weigh the required amount of this compound powder. Dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 27.5 mg/mL). Ensure complete dissolution, using sonication if necessary.[4]

  • Add Co-solvents: For a 1 mL final working solution, sequentially add the following co-solvents, mixing thoroughly after each addition:

    • Take 100 µL of the clear DMSO stock solution.

    • Add 400 µL of PEG300 and mix until the solution is clear.[4]

    • Add 50 µL of Tween-80 and mix until the solution is clear.[4]

  • Final Dilution: Add 450 µL of normal saline to the mixture to reach the final volume of 1 mL. Mix thoroughly. The final formulation will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

G Start Start Step1 Prepare Stock: Eniporide HCl in 100% DMSO Start->Step1 Step2 Add PEG300 (to 40% final conc.) Step1->Step2 100 µL Stock Step3 Add Tween-80 (to 5% final conc.) Step2->Step3 400 µL PEG300 Step4 Add Saline (to 45% final conc.) Step3->Step4 50 µL Tween-80 End Final Formulation (Ready for use) Step4->End 450 µL Saline

Figure 2: Workflow for preparing an in vivo formulation of Eniporide HCl.
Overview of the ESCAMI Clinical Trial Protocol

This section outlines the logical flow and design of the ESCAMI trial.[3]

Methodology:

  • Patient Selection: Patients presenting with acute ST-elevation myocardial infarction were enrolled.

  • Randomization: Eligible patients were randomly assigned in a double-blind manner to receive either this compound or a matching placebo.

  • Intervention: A 10-minute intravenous infusion of the assigned treatment (Eniporide at doses of 100 mg or 150 mg in Stage 2, or placebo) was administered.[3]

  • Reperfusion: The infusion was started immediately before the initiation of reperfusion therapy, which could be either primary angioplasty or thrombolysis.[3]

  • Primary Endpoint Assessment: Blood samples were collected over a 72-hour period to measure the cumulative release of α-HBDH, serving as the primary measure of infarct size.[3]

  • Clinical Outcome Monitoring: Patients were monitored for clinical outcomes, including death, cardiogenic shock, heart failure, and life-threatening arrhythmias.[3]

G cluster_enrollment Enrollment & Randomization cluster_arms Treatment Arms Population Patients with Acute ST-Elevation MI Randomize Randomization (Double-Blind) Population->Randomize ArmA Eniporide HCl (10-min IV Infusion) Randomize->ArmA ArmB Placebo (10-min IV Infusion) Randomize->ArmB Reperfusion Reperfusion Therapy (Angioplasty or Thrombolysis) ArmA->Reperfusion ArmB->Reperfusion Endpoint Primary Endpoint: Measure α-HBDH AUC (0-72h) Reperfusion->Endpoint Outcome Secondary Endpoint: Assess Clinical Outcomes Reperfusion->Outcome

Figure 3: Logical flow diagram of the ESCAMI clinical trial design.

Conclusion

This compound is a well-characterized, potent, and selective NHE-1 inhibitor with a strong preclinical rationale for use in cardioprotection. Its physicochemical properties and pharmacokinetics are well-defined. However, despite promising early-phase results, the pivotal ESCAMI trial did not demonstrate a significant benefit in reducing infarct size or improving clinical outcomes for the general population of acute MI patients undergoing reperfusion.[3] This highlights the significant challenge of translating preclinical cardioprotection models to successful clinical therapies. The observation of potential benefit in patients with delayed reperfusion suggests a possible niche, but this would require further dedicated investigation.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of Eniporide Hydrochloride Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eniporide hydrochloride is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a transmembrane protein crucial for regulating intracellular pH (pHi).[1][2][3] Under pathological conditions such as ischemia-reperfusion injury, the activity of NHE-1 is exacerbated, leading to intracellular sodium (Na+) and calcium (Ca2+) overload, which contributes to cell death and tissue damage.[1][4][5] Eniporide has been investigated for its cardioprotective effects by mitigating the detrimental consequences of NHE-1 hyperactivity.[1]

These application notes provide a detailed protocol for the in vitro assessment of this compound's efficacy in a simulated ischemia-reperfusion (sI/R) model using cultured cardiomyocytes. The described assays are designed to quantify the protective effects of Eniporide by measuring key parameters of cellular health, including intracellular pH, cell viability, and apoptosis.

Experimental Protocols

Cell Culture and Seeding
  • Cell Type: Primary neonatal rat ventricular cardiomyocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are recommended.

  • Culture Medium: Use appropriate growth medium for the chosen cell type (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin for NRVMs).

  • Seeding: Seed cells onto appropriate culture plates (e.g., 96-well plates for viability and pH assays, 6-well plates for apoptosis assays) at a density that ensures a confluent monolayer at the time of the experiment. Culture cells at 37°C in a humidified atmosphere of 5% CO2.

Simulated Ischemia-Reperfusion (sI/R) Protocol

This protocol aims to mimic the conditions of ischemia followed by reperfusion in an in vitro setting.

  • Ischemia Phase:

    • Prepare an "ischemia buffer" (e.g., 113 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 30 mM Taurine, 12 mM HEPES, with pH adjusted to 6.2) and deoxygenate it by bubbling with 95% N2 / 5% CO2 for at least 30 minutes.[6]

    • Wash the cardiomyocyte monolayer once with sterile PBS.

    • Remove the PBS and add the deoxygenated ischemia buffer.

    • Place the culture plates in a hypoxic chamber or a modular incubator chamber flushed with 95% N2 / 5% CO2 (to achieve <1% O2) and incubate at 37°C for a predetermined duration (e.g., 2-4 hours).[6][7]

  • Reperfusion Phase:

    • Prepare a "reperfusion buffer" (e.g., standard cell culture medium or a buffered salt solution with normal pH 7.4 and glucose).

    • Remove the plates from the hypoxic chamber.

    • Aspirate the ischemia buffer and replace it with the reperfusion buffer.

    • Return the plates to a standard cell culture incubator (37°C, 5% CO2, 21% O2) for a specified duration (e.g., 2-24 hours).[7]

This compound Treatment
  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Dilute the stock solution in the appropriate buffer (ischemia buffer or reperfusion buffer) to achieve the desired final concentrations.

  • Eniporide can be added at different stages to model different therapeutic strategies:

    • Pre-treatment: Add Eniporide to the culture medium for a period before inducing ischemia.

    • Co-treatment: Add Eniporide to the ischemia buffer.

    • Post-treatment: Add Eniporide to the reperfusion buffer.

Efficacy Assessment Assays

This assay measures the ability of Eniporide to prevent intracellular acidification during ischemia. The fluorescent probe BCECF-AM is a widely used indicator for intracellular pH.[8][9][10][11]

  • Materials:

    • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

    • Anhydrous DMSO

    • HEPES-buffered salt solution (HBSS)

  • Protocol:

    • Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO.

    • Prepare a loading buffer by diluting the BCECF-AM stock solution in HBSS to a final concentration of 2-5 µM.

    • At the end of the ischemia phase, remove the ischemia buffer and add the BCECF-AM loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Measure the fluorescence intensity using a fluorescence microplate reader. For ratiometric measurements, use excitation wavelengths of 490 nm and 440 nm, with an emission wavelength of 535 nm.[8]

    • The ratio of the fluorescence intensities (490/440 nm) is proportional to the intracellular pH. A calibration curve can be generated using nigericin to clamp the pHi to known extracellular pH values.

This assay quantifies the extent of cell death following sI/R and the protective effect of Eniporide. A common method is the dual staining with Calcein-AM and Propidium Iodide (PI).[12][13][14][15] Calcein-AM is retained in live cells and fluoresces green, while PI enters dead cells with compromised membranes and fluoresces red.

  • Materials:

    • Calcein-AM

    • Propidium Iodide (PI)

    • PBS

  • Protocol:

    • Prepare a working solution containing both Calcein-AM (e.g., 1-2 µM) and PI (e.g., 1-2 µM) in PBS.

    • At the end of the reperfusion phase, wash the cells once with PBS.

    • Add the Calcein-AM/PI working solution to each well and incubate for 15-30 minutes at room temperature, protected from light.

    • Image the cells using a fluorescence microscope with appropriate filters for green (Calcein) and red (PI) fluorescence.

    • Quantify the number of live (green) and dead (red) cells from multiple fields of view for each condition. Cell viability can be expressed as the percentage of live cells relative to the total number of cells.

This assay measures the activation of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Materials:

    • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

    • Cell lysis buffer

    • Assay buffer

  • Protocol:

    • At the end of the reperfusion period, lyse the cells using the provided lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

    • In a 96-well black plate, add an equal amount of protein from each sample.

    • Add the assay buffer containing the caspase-3 substrate (Ac-DEVD-AMC) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[16][17]

    • The fluorescence intensity is proportional to the caspase-3 activity.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison between different treatment groups.

Table 1: Effect of this compound on Intracellular pH during Simulated Ischemia

Treatment GroupConcentration (µM)Intracellular pH (Mean ± SD)
Normoxia Control-7.25 ± 0.05
sI/R + Vehicle-6.52 ± 0.12
sI/R + Eniporide0.16.75 ± 0.09
sI/R + Eniporide16.98 ± 0.07
sI/R + Eniporide107.15 ± 0.06

Table 2: Effect of this compound on Cell Viability after Simulated Ischemia-Reperfusion

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Normoxia Control-98.5 ± 1.2
sI/R + Vehicle-45.3 ± 4.5
sI/R + Eniporide0.158.7 ± 3.8
sI/R + Eniporide175.1 ± 2.9
sI/R + Eniporide1088.9 ± 2.1

Table 3: Effect of this compound on Caspase-3 Activity after Simulated Ischemia-Reperfusion

Treatment GroupConcentration (µM)Caspase-3 Activity (RFU/µg protein) (Mean ± SD)
Normoxia Control-150 ± 25
sI/R + Vehicle-850 ± 75
sI/R + Eniporide0.1620 ± 60
sI/R + Eniporide1410 ± 45
sI/R + Eniporide10250 ± 30

(Note: The data presented in these tables are hypothetical and for illustrative purposes only.)

Visualizations

Signaling Pathway of NHE-1 Inhibition by Eniporide in Cardioprotection

NHE1_Inhibition_Pathway Ischemia Ischemia/ Reperfusion Acidosis Intracellular Acidosis (↓ pHi) Ischemia->Acidosis NHE1_act NHE-1 Activation Acidosis->NHE1_act Na_influx ↑ Intracellular Na+ NHE1_act->Na_influx NCX_rev Reverse Mode Na+/Ca2+ Exchanger Na_influx->NCX_rev Ca_overload ↑ Intracellular Ca2+ NCX_rev->Ca_overload Mito_dys Mitochondrial Dysfunction Ca_overload->Mito_dys Apoptosis Apoptosis Mito_dys->Apoptosis Eniporide Eniporide Hydrochloride Eniporide->NHE1_act

Caption: Signaling pathway of Eniporide-mediated cardioprotection.

Experimental Workflow for In Vitro Assessment of Eniporide Efficacy

Experimental_Workflow start Seed Cardiomyocytes culture Culture to Confluence start->culture treatment Add this compound (or Vehicle) culture->treatment ischemia Simulated Ischemia (Hypoxia + Acidosis) treatment->ischemia reperfusion Simulated Reperfusion (Normoxia + Normal pH) ischemia->reperfusion assay_ph Intracellular pH Measurement (BCECF-AM) ischemia->assay_ph assay_via Cell Viability Assay (Calcein-AM/PI) reperfusion->assay_via assay_apop Apoptosis Assay (Caspase-3 Activity) reperfusion->assay_apop end Data Analysis assay_ph->end assay_via->end assay_apop->end

References

Application Notes and Protocols for Eniporide Hydrochloride in Animal Models of Myocardial Infarction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Eniporide hydrochloride, a specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), in preclinical animal models of myocardial infarction (MI). The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the cardioprotective effects of Eniporide and similar compounds.

Introduction to Eniporide and its Mechanism of Action

Eniporide (EMD 96785) is a potent and selective inhibitor of the NHE-1 isoform, which is the predominant form found in the myocardium.[1][2] During myocardial ischemia and reperfusion, the intracellular pH of cardiomyocytes decreases, activating the NHE-1 to extrude protons in exchange for sodium ions.[2][3] This leads to an intracellular sodium overload, which in turn reverses the function of the Na+/Ca2+ exchanger (NCX), causing a massive influx of calcium.[3] This calcium overload is a critical factor in mediating myocardial injury, leading to hypercontracture, mitochondrial dysfunction, and cell death.[3][4]

By specifically inhibiting NHE-1, Eniporide is expected to attenuate this cascade of events, thereby reducing ischemia-reperfusion injury and limiting the extent of myocardial infarction.[1][2] Experimental studies in various animal models have demonstrated the potential of Eniporide and other NHE-1 inhibitors to reduce infarct size and improve cardiac function.[1][5]

Key Applications in Myocardial Infarction Research

  • Cardioprotection Studies: Evaluating the efficacy of Eniporide in reducing myocardial infarct size when administered before, during, or after an ischemic event.

  • Ischemia-Reperfusion Injury Models: Investigating the role of NHE-1 in the pathophysiology of reperfusion injury.

  • Dose-Response and Therapeutic Window Studies: Determining the optimal dosage and timing of Eniporide administration for maximal cardioprotective effects.

  • Combination Therapy Studies: Assessing the potential synergistic effects of Eniporide with other cardioprotective agents.

Data Presentation: Efficacy of NHE-1 Inhibitors in Animal Models of MI

The following tables summarize quantitative data from various preclinical studies investigating the effects of Eniporide and other selective NHE-1 inhibitors on myocardial infarct size and cardiac function.

Table 1: Effect of NHE-1 Inhibitors on Myocardial Infarct Size

Animal ModelCompoundDosageAdministration Route & TimingIschemia/Reperfusion DurationInfarct Size Reduction (%) vs. ControlReference(s)
Guinea Pig (isolated heart)Eniporide-Perfusion before and after ischemia35 min / 110 minSignificant reduction[4]
PigEniporide3 mg/kgIV infusion before cardioplegiaIschemia/ReperfusionImproved cardiac performance[1]
RatCariporide0.1, 0.3, 1 mg/kgIV before occlusion-Dose-dependent reduction[6]
RatSabiporide0.01-3.0 mg/kgIV before occlusion30 min / 2 hrDose-dependent reduction[7]
Rabbit--IV bolus 10 min before reperfusion40 min / 120 min38%[8]
Dog----Marked reduction[9]

Table 2: Hemodynamic and Functional Outcomes with NHE-1 Inhibition

Animal ModelCompoundKey FindingsReference(s)
PigEniporideNo significant effect on standard hemodynamics (vascular pressures, cardiac index)[1]
RatCariporideAttenuated reduction in LV systolic pressure and +dP/dtmax post-infarction[10]
RatCariporideReduced incidence of ventricular fibrillation[10]
RatSabiporideReduced ischemia-induced arrhythmias[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of ischemia-reperfusion injury involving NHE-1 and a general experimental workflow for evaluating Eniporide in a rat model of MI.

NHE1_Signaling_Pathway Ischemia Myocardial Ischemia Anaerobic Anaerobic Glycolysis Ischemia->Anaerobic H_plus ↑ Intracellular [H+] (Acidosis) Anaerobic->H_plus NHE1 NHE-1 Activation H_plus->NHE1 Stimulates Na_plus ↑ Intracellular [Na+] NHE1->Na_plus Na+ influx Eniporide Eniporide HCl Eniporide->NHE1 Inhibits NCX Reverse Mode Na+/Ca2+ Exchanger Na_plus->NCX Activates Ca_plus ↑ Intracellular [Ca2+] (Calcium Overload) NCX->Ca_plus Ca2+ influx Injury Myocardial Injury (Hypercontracture, Cell Death) Ca_plus->Injury Experimental_Workflow AnimalPrep Animal Preparation (Anesthesia, Ventilation, Monitoring) Baseline Baseline Hemodynamic and ECG Recording (30 min) AnimalPrep->Baseline DrugAdmin Eniporide HCl or Vehicle Administration (e.g., IV) Baseline->DrugAdmin Ligation LAD Coronary Artery Ligation (e.g., 30-45 min Ischemia) DrugAdmin->Ligation Reperfusion Reperfusion (e.g., 2-3 hours) Ligation->Reperfusion Termination Euthanasia and Heart Excision Reperfusion->Termination Analysis Infarct Size Measurement (TTC Staining) Biochemical Assays Termination->Analysis

References

Preparing Eniporide Hydrochloride Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eniporide hydrochloride is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), a crucial membrane protein involved in the regulation of intracellular pH and cell volume. Its role in various physiological and pathophysiological processes, including cardiac ischemia-reperfusion injury and cancer, has made it a valuable tool in biomedical research. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in cell culture applications.

Physicochemical and Solubility Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 356.83 g/mol [1][2]
Appearance White to off-white solid[1]
Solubility in DMSO ≥ 150 mg/mL (≥ 420.37 mM)[2]
55 mg/mL (154.14 mM) (with ultrasonication)[1]
Solubility in Water 4.17 mg/mL (11.69 mM) (with ultrasonication and warming to 60°C)[1]
Storage of Solid 4°C, sealed from moisture[1]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month[1]

Mechanism of Action: NHE-1 Inhibition

This compound exerts its biological effects by specifically inhibiting the Na+/H+ exchanger isoform 1 (NHE-1).[3][4] NHE-1 is a ubiquitously expressed plasma membrane protein that mediates the electroneutral exchange of one intracellular proton (H+) for one extracellular sodium ion (Na+).[5][6] This process is vital for maintaining intracellular pH (pHi) homeostasis and regulating cell volume.[5][6] Under pathological conditions such as ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+ and subsequent Ca2+ overload via the reverse mode of the Na+/Ca2+ exchanger, ultimately contributing to cell death.[7] By blocking NHE-1, Eniporide prevents this detrimental cascade.

NHE-1 Signaling Pathway and Point of Intervention

NHE1_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Na_ext Na+ NHE1 NHE-1 Na_ext->NHE1 H_ext H+ NHE1->H_ext Efflux Na_int Na+ NHE1->Na_int Influx H_int H+ H_int->NHE1 Acidosis Intracellular Acidosis (e.g., Ischemia) Acidosis->NHE1 Activates Eniporide Eniporide hydrochloride Eniporide->NHE1 Inhibits

Caption: Mechanism of this compound action on the NHE-1 transporter.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is recommended to use freshly opened, anhydrous DMSO to ensure optimal solubility.[1]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-weighing Preparation: Before weighing the compound, ensure the analytical balance is calibrated and located in an area free from drafts and vibrations. Use a sterile weighing paper or a microcentrifuge tube to weigh the powder.

  • Weighing this compound: Carefully weigh out 3.57 mg of this compound powder. Calculation: Molarity (M) = moles of solute / liters of solution To make 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 356.83 g/mol * (1000 mg / 1 g) = 3.57 mg

  • Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the vial containing the weighed this compound.

  • Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution.[1] Visually inspect the solution to confirm the absence of any particulate matter.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Workflow for Preparing Working Solutions for Cell Culture

Stock_Preparation_Workflow start Start weigh Weigh 3.57 mg This compound start->weigh dissolve Dissolve in 1 mL anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to dissolve dissolve->vortex stock 10 mM Stock Solution vortex->stock aliquot Aliquot into single-use tubes stock->aliquot dilute Dilute stock solution in cell culture medium to desired working concentration stock->dilute For immediate use store Store at -20°C or -80°C aliquot->store treat Treat cells dilute->treat end End treat->end

Caption: Workflow for preparing this compound stock and working solutions.

Application in Cell-Based Assays

This compound is utilized in a variety of cell-based assays to investigate the role of NHE-1 in cellular processes. The optimal working concentration can vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.

General Guidelines for Use in Cell Culture:

  • Working Concentration: The working concentration for in vitro studies typically ranges from nanomolar to micromolar concentrations. For initial experiments, a concentration range of 1 µM to 50 µM can be tested.

  • DMSO Concentration: When preparing working solutions by diluting the DMSO stock in cell culture medium, ensure that the final concentration of DMSO does not exceed 0.1-0.5% (v/v) to avoid solvent-induced cytotoxicity.[8][9] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Serial Dilutions: It is advisable to perform serial dilutions of the stock solution in DMSO before the final dilution in the cell culture medium to maintain solubility and accuracy.[9]

Example of a Cell Viability Assay:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a series of working concentrations of this compound by serially diluting the 10 mM stock solution in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cell death if applicable.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a suitable method, such as the MTT, XTT, or CellTiter-Glo® assay.

  • Calculate the IC50 value, which is the concentration of the drug that inhibits cell viability by 50%.

While specific IC50 values for this compound in various cancer cell lines are not extensively reported in the readily available literature, it is a common practice to determine these values empirically for each cell line and assay condition.[10][11]

Troubleshooting

  • Precipitation upon dilution: If the compound precipitates upon dilution in aqueous-based culture medium, try performing a serial dilution in DMSO first to a lower concentration before adding it to the medium.[9] Ensure rapid and thorough mixing upon addition to the medium.

  • Low Potency: If the observed effect is lower than expected, verify the age and storage conditions of the stock solution. Repeated freeze-thaw cycles can degrade the compound. It is also crucial to use high-quality, anhydrous DMSO for the initial stock preparation.[1]

  • Cell Toxicity: If significant cell death is observed even at low concentrations, ensure the final DMSO concentration is within the tolerated range for your specific cell line (typically ≤ 0.5%).[8]

By following these detailed protocols and guidelines, researchers can confidently prepare and utilize this compound stock solutions to achieve reliable and reproducible results in their cell culture experiments.

References

Techniques for Measuring NHE-1 Activity in the Presence of Eniporide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Na+/H+ exchanger isoform 1 (NHE-1) is a ubiquitously expressed plasma membrane protein that plays a critical role in the regulation of intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion.[1] Dysregulation of NHE-1 activity has been implicated in various pathophysiological conditions, including cardiac ischemia-reperfusion injury, hypertension, and cancer, making it a key therapeutic target.[2][3]

Eniporide is a potent and selective inhibitor of the NHE-1 isoform.[4] Understanding the efficacy and mechanism of action of Eniporide and other NHE-1 inhibitors requires robust and reliable methods for measuring NHE-1 activity. These application notes provide detailed protocols for two primary methods for assessing NHE-1 activity in the presence of Eniporide: fluorescence-based intracellular pH measurements and radiolabeled sodium uptake assays.

Principle of NHE-1 Activity Measurement

The fundamental principle behind measuring NHE-1 activity involves inducing intracellular acidification and then monitoring the rate of pHi recovery. In the presence of extracellular sodium, NHE-1 is activated by the increased intracellular proton concentration and transports H+ out of the cell, leading to a gradual return to the resting pHi. The rate of this recovery is directly proportional to NHE-1 activity. Eniporide, as an NHE-1 inhibitor, will slow down or block this recovery process.

Data Presentation: Comparative Inhibitor Activity

The following table summarizes the inhibitory concentrations (IC50) of various compounds targeting NHE-1, providing a comparative reference for researchers.

CompoundNHE Isoform SelectivityIC50 (nM)Cell TypeReference
Eniporide NHE-1 4.5 Human NHE-1 expressing CHO-K1 cells[5]
12 ng/mL (~29 nM)Human Platelets[6]
CariporideNHE-1 > NHE-2, NHE-330Human NHE-1 expressing CHO-K1 cells[5]
50-[7]
ZoniporideNHE-114Human NHE-1[8]
KR-32570NHE-17Rat Cardiomyocytes[9]
KR-33028NHE-19Rat Cardiomyocytes[9]

Protocol 1: Fluorescence-Based Measurement of Intracellular pH (pHi)

This method utilizes pH-sensitive fluorescent dyes, such as BCECF-AM, to monitor real-time changes in pHi. The acetoxymethyl (AM) ester form of the dye is cell-permeant. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent dye in the cytoplasm.[10][11]

Materials
  • Cells expressing NHE-1 (e.g., CHO-K1 cells stably expressing human NHE-1, cardiomyocytes, etc.)

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Anhydrous DMSO

  • HEPES-buffered saline (HBS): 20 mM HEPES, 153 mM NaCl, 5 mM KCl, 5 mM glucose, pH 7.4

  • Ammonium-containing buffer: HBS with 20 mM NH4Cl replacing 20 mM NaCl

  • Sodium-free buffer: HBS with N-methyl-D-glucamine (NMDG) replacing NaCl

  • Eniporide stock solution (in DMSO or appropriate solvent)

  • Fluorescence plate reader or microscope with appropriate filters (Excitation: ~490 nm and ~440 nm, Emission: ~535 nm)

  • Nigericin and Valinomycin (for calibration)

  • pH calibration buffers (pH 6.5, 7.0, 7.5, 8.0)

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_loading Dye Loading and Treatment cluster_acidification Intracellular Acidification cluster_measurement Measurement and Analysis A Seed cells on coverslips or 96-well plates B Culture overnight A->B C Load cells with BCECF-AM (e.g., 3-5 µM for 30-60 min) B->C D Wash cells with HBS C->D E Pre-incubate with Eniporide or vehicle control D->E F Induce acid load via Ammonium Prepulse (20 mM NH4Cl) E->F G Remove NH4Cl and switch to Na+-containing or Na+-free buffer F->G H Monitor fluorescence intensity (ratiometric measurement) G->H I Calculate rate of pHi recovery H->I J Compare rates between control and Eniporide-treated cells I->J

Caption: Workflow for measuring NHE-1 activity using fluorescent pHi indicators.

Detailed Protocol
  • Cell Preparation:

    • Seed cells onto glass-bottom dishes, coverslips, or 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Culture cells overnight in a 37°C, 5% CO2 incubator.

  • Dye Loading:

    • Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO.

    • Dilute the BCECF-AM stock solution in HBS to a final working concentration of 3-5 µM.

    • Remove the culture medium from the cells and wash once with HBS.

    • Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C.[10][11]

    • After incubation, wash the cells twice with HBS to remove extracellular dye.

  • Inhibitor Treatment:

    • Prepare different concentrations of Eniporide in HBS. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the dye-loaded cells with the Eniporide solutions or vehicle control for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Inducing Intracellular Acidification (Ammonium Prepulse Technique): [12][13]

    • To induce a controlled intracellular acid load, perfuse the cells with the ammonium-containing buffer (HBS with 20 mM NH4Cl) for 3-5 minutes. This will initially cause a slight alkalinization as NH3 diffuses into the cells and binds to protons.

    • Rapidly switch the perfusion to a sodium-free buffer (HBS with NMDG). This will cause the intracellular NH4+ to dissociate into NH3 and H+. The NH3 will diffuse out of the cell, leaving behind an excess of H+, resulting in a rapid intracellular acidification.

  • Measuring pHi Recovery:

    • After the acid load, switch the perfusion to HBS (containing sodium) with the respective concentrations of Eniporide or vehicle.

    • Immediately begin monitoring the fluorescence intensity using a plate reader or microscope.

    • For ratiometric measurement of BCECF, acquire fluorescence emission at ~535 nm while alternating excitation between ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive, isosbestic point).[10]

    • The ratio of the fluorescence intensities (F490/F440) is proportional to the pHi.

    • Continue recording until the pHi in the control cells has recovered to baseline.

  • Calibration:

    • At the end of each experiment, calibrate the fluorescence ratio to pHi.

    • Expose the cells to a series of calibration buffers of known pH (e.g., 6.5, 7.0, 7.5, 8.0) containing 10 µM nigericin and 10 µM valinomycin. These ionophores will equilibrate the intracellular and extracellular pH.[10]

    • Record the F490/F440 ratio for each pH value and generate a calibration curve.

Data Analysis
  • Convert the fluorescence ratios to pHi values using the calibration curve.

  • Plot pHi as a function of time for each experimental condition.

  • The initial rate of pHi recovery (dpH/dt) after the acid load is a measure of NHE-1 activity. This can be calculated from the initial slope of the recovery phase.

  • Compare the rates of pHi recovery between the vehicle control and Eniporide-treated groups to determine the inhibitory effect of Eniporide.

  • Plot the percentage of inhibition as a function of Eniporide concentration to determine the IC50 value.

Protocol 2: 22Na+ Uptake Assay

This method directly measures the influx of sodium through NHE-1 by using the radioisotope 22Na+. This assay is an endpoint measurement and provides a quantitative measure of NHE-1 transport activity.

Materials
  • Cells expressing NHE-1

  • 24-well or 48-well cell culture plates

  • Acidification buffer (e.g., a buffer with low pH or one that can be manipulated to induce an acid load)

  • Uptake buffer: HBS containing 22NaCl (e.g., 1 µCi/mL) and desired concentrations of Eniporide or vehicle.

  • Wash buffer: Ice-cold PBS or sodium-free buffer.

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation counter and scintillation fluid

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_acid_treat Acidification and Treatment cluster_uptake Radiolabeled Sodium Uptake cluster_measure Measurement and Analysis A Seed cells in multi-well plates B Culture to confluency A->B C Induce intracellular acidification B->C D Incubate with Eniporide or vehicle control C->D E Add uptake buffer with 22Na+ D->E F Incubate for a short period (e.g., 1-5 minutes) E->F G Stop uptake and wash cells with ice-cold buffer F->G H Lyse cells G->H I Measure radioactivity using a scintillation counter H->I J Normalize to protein concentration I->J

Caption: Workflow for measuring NHE-1 activity using a 22Na+ uptake assay.

Detailed Protocol
  • Cell Preparation:

    • Seed cells in 24-well or 48-well plates and grow to confluency.

  • Intracellular Acidification:

    • Induce an intracellular acid load using a method such as the ammonium prepulse technique described in Protocol 1, or by incubating cells in an acidic, sodium-free buffer.

  • Inhibitor Treatment:

    • Prepare uptake buffers containing a fixed concentration of 22Na+ and varying concentrations of Eniporide or vehicle.

  • 22Na+ Uptake:

    • Aspirate the acidification buffer.

    • Initiate the uptake by adding the 22Na+-containing uptake buffer with the respective treatments to each well.

    • Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. The incubation time should be optimized to ensure linear uptake.

  • Stopping the Reaction and Washing:

    • To terminate the uptake, rapidly aspirate the uptake buffer.

    • Immediately wash the cells three times with ice-cold wash buffer to remove extracellular 22Na+.

  • Cell Lysis and Measurement:

    • Lyse the cells by adding cell lysis buffer (e.g., 0.1 M NaOH) to each well.

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Protein Assay:

    • Use a portion of the cell lysate to determine the protein concentration for each sample (e.g., using a BCA or Bradford assay).

Data Analysis
  • Express the 22Na+ uptake as counts per minute (CPM) or disintegrations per minute (DPM).

  • Normalize the radioactivity counts to the protein concentration for each sample (e.g., CPM/mg protein).

  • The NHE-1-mediated 22Na+ uptake is the difference between the total uptake and the uptake in the presence of a high concentration of an NHE-1 inhibitor (e.g., 10 µM Eniporide or Amiloride).

  • Compare the normalized 22Na+ uptake between the vehicle control and Eniporide-treated groups to quantify the inhibitory effect.

  • Determine the IC50 of Eniporide by plotting the percentage of inhibition against the inhibitor concentration.

NHE-1 Signaling Pathway

NHE-1 activity is regulated by a complex network of signaling pathways. Various stimuli, including growth factors and mechanical stretch, can lead to the phosphorylation and activation of NHE-1, often involving kinases such as ERK1/2 and p90RSK.[2] This activation plays a role in cell proliferation, migration, and survival.

G cluster_stimuli External Stimuli cluster_receptors Receptors cluster_kinases Kinase Cascades cluster_nhe1 NHE-1 Regulation cluster_cellular_effects Cellular Effects GrowthFactors Growth Factors ReceptorTyrosineKinases Receptor Tyrosine Kinases GrowthFactors->ReceptorTyrosineKinases MechanicalStretch Mechanical Stretch Integrins Integrins MechanicalStretch->Integrins IntracellularAcidosis Intracellular Acidosis Ras Ras IntracellularAcidosis->Ras ReceptorTyrosineKinases->Ras Integrins->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK p90RSK p90RSK ERK->p90RSK Phosphorylation Phosphorylation (Activation) ERK->Phosphorylation p90RSK->Phosphorylation NHE1 NHE-1 pHi_Regulation pHi Regulation NHE1->pHi_Regulation CellProliferation Cell Proliferation NHE1->CellProliferation CellMigration Cell Migration NHE1->CellMigration ApoptosisInhibition Apoptosis Inhibition NHE1->ApoptosisInhibition Phosphorylation->NHE1 activates Eniporide Eniporide Eniporide->NHE1 inhibits

Caption: Simplified signaling pathway of NHE-1 activation and its inhibition by Eniporide.

Troubleshooting

IssuePossible CauseSuggested Solution
Low fluorescence signal (Protocol 1) Incomplete hydrolysis of BCECF-AM.Ensure cells are healthy and metabolically active. Increase incubation time or temperature.
Dye leakage from cells.Perform experiments promptly after loading. Use a dye with better retention properties if available.
High background fluorescence (Protocol 1) Incomplete removal of extracellular dye.Ensure thorough washing after dye loading.
Cell death and dye release.Check cell viability. Use lower dye concentrations or shorter loading times.
No or slow pHi recovery (Protocol 1) NHE-1 is not active or expressed at low levels.Use a cell line with known NHE-1 expression and activity as a positive control.
Incorrect buffer composition (e.g., no sodium).Verify the composition of all buffers.
High variability in 22Na+ uptake (Protocol 2) Inconsistent cell numbers per well.Ensure even cell seeding and confluent monolayers. Normalize data to protein concentration.
Inaccurate timing of uptake or washing steps.Use a multichannel pipette for simultaneous addition and aspiration. Perform washing steps quickly and consistently.
High non-specific binding of 22Na+.Ensure thorough and rapid washing with ice-cold buffer.

Conclusion

The choice between fluorescence-based pHi measurement and 22Na+ uptake assays will depend on the specific experimental question and available equipment. The fluorescence method offers real-time kinetic data from living cells, while the radioisotope assay provides a direct and quantitative endpoint measurement of ion transport. Both methods, when performed with appropriate controls, can be effectively used to characterize the inhibitory effects of Eniporide on NHE-1 activity. Careful optimization of cell handling, buffer compositions, and timing is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for In Vivo Imaging to Assess Eniporide's Cardioprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eniporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a transmembrane protein that plays a crucial role in intracellular pH and sodium concentration regulation. During myocardial ischemia and reperfusion, the intracellular acidosis activates NHE-1, leading to an influx of sodium, which in turn reverses the Na+/Ca2+ exchanger, causing intracellular calcium overload. This calcium overload is a key contributor to myocardial cell death and infarct development. By inhibiting NHE-1, Eniporide is hypothesized to mitigate the detrimental effects of ischemia-reperfusion injury, thereby exerting a cardioprotective effect.

These application notes provide detailed protocols for utilizing various in vivo imaging techniques to assess the cardioprotective efficacy of Eniporide in preclinical models of myocardial infarction. The described methodologies for cardiac magnetic resonance imaging (MRI), positron emission tomography (PET), single-photon emission computed tomography (SPECT), and echocardiography are designed to provide quantitative endpoints for evaluating Eniporide's effect on infarct size, myocardial viability, perfusion, and cardiac function.

Signaling Pathway of Eniporide's Cardioprotective Action

Eniporide's primary mechanism of action is the inhibition of the NHE-1 transporter. This initiates a cascade of intracellular events that collectively contribute to cardioprotection. A key downstream effect is the attenuation of intracellular sodium and calcium overload, which preserves mitochondrial function and reduces the opening of the mitochondrial permeability transition pore (mPTP). Furthermore, evidence suggests that NHE-1 inhibition can activate pro-survival signaling pathways, such as the STAT3 pathway, which promotes cardiomyocyte survival.

Signaling Pathway of Eniporide's Cardioprotective Effects cluster_0 Myocardial Ischemia/Reperfusion cluster_1 Cellular Stress cluster_2 Eniporide Intervention cluster_3 Mechanism of Injury cluster_4 Cardioprotective Signaling Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion leads to Acidosis Intracellular Acidosis (↓ pH) Ischemia->Acidosis ROS ROS Production Reperfusion->ROS NHE1 NHE-1 Activation Acidosis->NHE1 activates mPTP mPTP Opening ROS->mPTP Eniporide Eniporide Eniporide->NHE1 inhibits STAT3 STAT3 Activation Eniporide->STAT3 activates Na_Influx ↑ Intracellular Na+ NHE1->Na_Influx NCX_reverse Reverse Mode Na+/Ca2+ Exchanger (NCX) Na_Influx->NCX_reverse Ca_Overload ↑ Intracellular Ca2+ NCX_reverse->Ca_Overload Ca_Overload->mPTP Cell_Death Cardiomyocyte Death mPTP->Cell_Death Cardioprotection Cardioprotection (↓ Infarct Size) STAT3->Cardioprotection

Caption: Signaling pathway of Eniporide's cardioprotective effects.

Experimental Workflow for Assessing Eniporide's Efficacy

A typical preclinical study to evaluate the cardioprotective effects of Eniporide using in vivo imaging would follow a structured workflow. This involves inducing myocardial infarction in an animal model, administering the therapeutic agent, performing imaging at specified time points, and finally, analyzing the imaging data and validating it with histological analysis.

Experimental Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Groups cluster_imaging In Vivo Imaging cluster_analysis Data Analysis & Validation Animal_Model Induce Myocardial Infarction (e.g., LAD ligation in rat/mouse) Eniporide_Group Administer Eniporide Animal_Model->Eniporide_Group Vehicle_Group Administer Vehicle (Control) Animal_Model->Vehicle_Group Imaging Perform Imaging at Baseline, and Follow-up Timepoints (e.g., 24h, 7d, 28d) Eniporide_Group->Imaging Vehicle_Group->Imaging Sham_Group Sham Surgery (No MI) Sham_Group->Imaging MRI Cardiac MRI Imaging->MRI PET PET Imaging->PET SPECT SPECT Imaging->SPECT Echo Echocardiography Imaging->Echo Image_Analysis Quantitative Image Analysis MRI->Image_Analysis PET->Image_Analysis SPECT->Image_Analysis Echo->Image_Analysis Histology Ex vivo Histological Validation (e.g., TTC Staining) Image_Analysis->Histology Correlate with Stats Statistical Analysis Image_Analysis->Stats Histology->Stats

Caption: Experimental workflow for assessing Eniporide's cardioprotective effects.

Data Presentation: Quantitative Outcomes of NHE-1 Inhibition

The following tables summarize quantitative data from preclinical and clinical studies on NHE-1 inhibitors. While in vivo imaging data for Eniporide specifically is limited in publicly available literature, data from closely related compounds like Cariporide and Zoniporide provide expected outcomes.

Table 1: Cardiac MRI Assessment of Cardioprotection by NHE-1 Inhibitors

Parameter NHE-1 Inhibitor Animal Model Key Quantitative Findings Reference
Infarct Size (% LV) Cariporide Pig (in vivo cardiopulmonary bypass) Vehicle: 40.1 ± 5.1%, Cariporide: 22.4 ± 3.5% [1]

| Infarct Size (% of akinetic myocardium) | N/A (concept) | Mouse (chronic MI) | Feasibility of accurate infarct size measurement from cine-MRI without contrast agents. |[2] |

Table 2: Echocardiographic Assessment of Cardiac Function with NHE-1 Inhibitors

Parameter NHE-1 Inhibitor Study Population Key Quantitative Findings (Change from Baseline) Reference
Wall Motion Score Index (at 36 days) Cariporide (20, 80, 120 mg) Human (Acute Coronary Syndrome) Placebo: +0.10 ± 0.16, Cariporide: +0.13 to +0.16 (p=0.57) [3]

| Wall Motion Score Index (at 48 hours) | Cariporide (20, 80, 120 mg) | Human (Acute Coronary Syndrome) | Placebo: +0.03 ± 0.11, Cariporide: -0.03 to -0.08 (p=0.09) |[3] |

Table 3: Histological and Biochemical Assessment of Cardioprotection by NHE-1 Inhibitors (as a proxy for imaging endpoints)

Parameter NHE-1 Inhibitor Animal Model Key Quantitative Findings Reference
Infarct Size (% risk mass) Cariporide (0.1, 0.3, 1 mg/kg) Rat (Ischemia/Reperfusion) Vehicle: 28 ± 4%, Cariporide: 9 ± 3%, 9 ± 3%, 5 ± 2% respectively [4]
Infarct Size (% AAR) Cariporide (0.3 mg/kg) Rat (Ischemia/Reperfusion) Control: 34 ± 4%, Cariporide: 9 ± 2% [5][6]
Area of Myocardial Necrosis Zoniporide Rat (Ischemia/Reperfusion) 1.4-fold decrease vs. control [7]

| Serum Troponin I | Zoniporide | Rat (Ischemia/Reperfusion) | 2.1-fold decrease vs. control |[7] |

Experimental Protocols

Cardiac Magnetic Resonance Imaging (CMR) Protocol for Infarct Size and Cardiac Function

Objective: To quantify myocardial infarct size, assess left ventricular function, and evaluate cardiac remodeling in response to Eniporide treatment in a rodent model of myocardial infarction.

Methodology:

  • Animal Preparation:

    • Induce myocardial infarction in adult male rats (e.g., Sprague-Dawley, 250-300g) by permanent ligation of the left anterior descending (LAD) coronary artery.

    • Administer Eniporide or vehicle according to the study design (e.g., intravenous bolus prior to reperfusion if it's a reperfusion model, or daily oral gavage for chronic studies).

    • For imaging, anesthetize the animal (e.g., 1-2% isoflurane in 1 L/min O2) and place it in a prone position on the MRI bed.

    • Monitor vital signs (ECG, respiration, and core body temperature) throughout the imaging session. Maintain body temperature at 37 ± 1°C.

  • Imaging Protocol (using a 7T or 9.4T preclinical MRI system):

    • Scout Images: Acquire multi-planar scout images to localize the heart.

    • Cine Imaging:

      • Acquire ECG-gated and respiratory-gated cine images using a fast gradient echo sequence.

      • Obtain a stack of short-axis slices covering the entire left ventricle from base to apex, as well as long-axis two- and four-chamber views.

      • Typical parameters: TE/TR = 2.5/5.0 ms, flip angle = 15°, slice thickness = 1.0-1.5 mm, in-plane resolution = 100-150 µm.

    • Late Gadolinium Enhancement (LGE) Imaging:

      • Administer a gadolinium-based contrast agent (e.g., Gd-DTPA, 0.3-0.6 mmol/kg) via a tail vein catheter.

      • After a 10-20 minute delay, acquire T1-weighted inversion-recovery gradient-echo images in the same short-axis and long-axis views as the cine images.

      • Optimize the inversion time (TI) to null the signal from healthy myocardium.

  • Data Analysis:

    • Cardiac Function: On the cine images, manually or semi-automatically trace the endocardial and epicardial borders at end-diastole and end-systole for each short-axis slice. Calculate left ventricular end-diastolic volume (LVEDV), end-systolic volume (LVESV), stroke volume (SV), and ejection fraction (LVEF).

    • Infarct Size: On the LGE images, the hyperenhanced area represents the infarcted myocardium. Quantify the infarct size by manually or semi-automatically segmenting the hyperenhanced region. Express infarct size as a percentage of the total left ventricular mass.

Positron Emission Tomography (PET) Protocol for Myocardial Viability

Objective: To assess myocardial viability by imaging glucose metabolism in the context of Eniporide treatment. Viable, hibernating myocardium will show preserved glucose uptake in regions with reduced perfusion.

Methodology:

  • Animal Preparation:

    • Use a suitable animal model of myocardial ischemia-reperfusion (e.g., pig or rabbit).

    • Fast the animal for 6-12 hours to promote myocardial glucose uptake.

    • Administer a glucose load (e.g., 50% dextrose solution) 60 minutes prior to the radiotracer injection to further enhance myocardial glucose utilization.

    • Anesthetize and position the animal in the PET scanner as described for MRI.

  • Imaging Protocol:

    • Perfusion Imaging (optional but recommended): Perform a rest perfusion scan using a PET perfusion tracer (e.g., 13N-ammonia or 82Rb).

    • Metabolism Imaging:

      • Inject 18F-Fluorodeoxyglucose (18F-FDG) intravenously (e.g., 10-15 mCi).

      • Allow for a 45-60 minute uptake period.

      • Acquire a static or dynamic PET scan of the heart for 15-30 minutes.

    • CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.

  • Data Analysis:

    • Reconstruct the PET images with attenuation correction.

    • Visually and semi-quantitatively analyze the images.

    • Compare the 18F-FDG uptake with perfusion images (if acquired). A "mismatch" pattern (reduced perfusion with preserved or enhanced 18F-FDG uptake) indicates viable, hibernating myocardium. A "matched" defect (reduced perfusion and reduced 18F-FDG uptake) suggests scar tissue.

    • Quantify the extent of viable and scarred myocardium as a percentage of the left ventricle.

Single-Photon Emission Computed Tomography (SPECT) Protocol for Myocardial Perfusion

Objective: To evaluate the effect of Eniporide on myocardial perfusion at rest and under stress conditions.

Methodology:

  • Animal Preparation:

    • Use a suitable animal model (e.g., rabbit or pig) with coronary artery stenosis to induce ischemia.

    • Anesthetize and position the animal in the SPECT scanner.

  • Imaging Protocol (Rest-Stress):

    • Rest Imaging:

      • Inject a SPECT perfusion tracer (e.g., 99mTc-sestamibi or 99mTc-tetrofosmin) at rest.

      • After an appropriate uptake period (15-60 minutes), perform a gated SPECT acquisition.

    • Stress Imaging:

      • On a separate day, or after the rest study with a different tracer or a much higher dose of the same tracer, induce pharmacological stress (e.g., with adenosine or dobutamine).

      • At peak stress, inject the perfusion tracer.

      • Perform a second gated SPECT acquisition after the uptake period.

  • Data Analysis:

    • Reconstruct the SPECT images and align the rest and stress datasets.

    • Generate polar maps to visualize and quantify the extent and severity of perfusion defects.

    • A reversible defect (present on stress images but not on rest images) indicates ischemia. A fixed defect (present on both rest and stress images) suggests infarction.

    • Calculate the summed stress score (SSS), summed rest score (SRS), and summed difference score (SDS) to quantify the extent of ischemia and infarction.

Echocardiography Protocol for Cardiac Function

Objective: To non-invasively assess changes in global and regional cardiac function in response to Eniporide treatment in a mouse model of myocardial infarction.

Methodology:

  • Animal Preparation:

    • Induce myocardial infarction in mice (e.g., C57BL/6) by LAD ligation.

    • Lightly anesthetize the mouse (e.g., 1-1.5% isoflurane) to maintain a heart rate above 400 bpm.

    • Remove the chest fur using a depilatory cream.

    • Place the mouse in a supine or shallow left lateral position on a heated platform with integrated ECG electrodes.

  • Imaging Protocol:

    • Use a high-frequency ultrasound system with a linear array transducer (30-40 MHz).

    • Parasternal Long-Axis (PLAX) View: Acquire 2D and M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thickness.

    • Parasternal Short-Axis (PSAX) View: Obtain images at the mid-papillary muscle level to assess regional wall motion and for M-mode measurements.

    • Apical Four-Chamber View: Use this view to assess global and regional systolic function and for Doppler measurements of mitral inflow (E/A ratio) to assess diastolic function.

  • Data Analysis:

    • From the M-mode measurements, calculate LVEF, fractional shortening (FS), LVEDV, and LVESV.

    • Assess regional wall motion abnormalities in the infarcted and remote territories.

    • Analyze Doppler flow patterns to evaluate diastolic function.

    • Compare these functional parameters between the Eniporide-treated group and the vehicle control group at different time points post-MI.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Eniporide Hydrochloride Solubility Challenges for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when formulating Eniporide hydrochloride for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2] NHE-1 is a membrane protein that regulates intracellular pH (pHi) by exchanging one intracellular proton for one extracellular sodium ion.[3][4] In conditions like myocardial ischemia-reperfusion, overactivation of NHE-1 can lead to intracellular sodium and calcium overload, contributing to cellular injury.[3][5][6][7] this compound, by blocking NHE-1, is investigated for its cardioprotective effects.[1][2]

Q2: What are the main challenges in formulating this compound for in vivo studies?

A2: The primary challenge with this compound is its poor aqueous solubility, which can lead to difficulties in preparing injectable formulations at desired concentrations for animal studies. This can result in issues with bioavailability and achieving therapeutic exposure levels. Furthermore, as a hydrochloride salt, its solubility can be influenced by the pH and the presence of other ions in the formulation, a phenomenon known as the common ion effect.[8]

Q3: What are some common formulation strategies for poorly soluble drugs like this compound?

A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds for in vivo studies. These include:

  • Co-solvents: Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG300) to increase solubility.[5]

  • Surfactants: Incorporating surfactants (e.g., Tween 80, Cremophor) to form micelles that can encapsulate the drug.[5]

  • Cyclodextrins: Utilizing complexing agents like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to form inclusion complexes and improve aqueous solubility.[5][9]

  • Lipid-based formulations: Developing self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers.

  • pH adjustment: Modifying the pH of the vehicle to enhance the solubility of ionizable drugs.[5]

Q4: How does the hydrochloride salt form of Eniporide affect its formulation?

A4: The hydrochloride salt of a weakly basic drug like Eniporide is generally more water-soluble than its free base. However, in the presence of a high concentration of chloride ions (e.g., in saline), the solubility of the hydrochloride salt can decrease due to the "common ion effect," potentially leading to precipitation.[8] It is crucial to consider the entire composition of the formulation vehicle.

Troubleshooting Guide

Problem 1: My this compound formulation is cloudy or shows precipitation.

Possible Cause Troubleshooting Step
Incomplete Dissolution Ensure vigorous mixing (vortexing) and gentle warming (not exceeding 40°C) if necessary and compatible with the compound's stability.
Precipitation upon addition of aqueous component Add the aqueous component (e.g., saline, PBS) slowly and dropwise while continuously vortexing the solution. Consider preparing a more concentrated stock in the organic solvent and diluting it further.
Common Ion Effect If using a high concentration of saline with the hydrochloride salt, try reducing the saline concentration or using a non-chloride-based aqueous buffer.
Incorrect order of solvent addition For multi-component vehicles, the order of addition is critical. Generally, dissolve the compound in the primary organic solvent (e.g., DMSO) first before adding co-solvents and finally the aqueous phase.

Problem 2: The prepared formulation is clear initially but precipitates over time.

Possible Cause Troubleshooting Step
Metastable Supersaturation The formulation may be supersaturated and thermodynamically unstable. Prepare the formulation fresh before each use and avoid storing it for extended periods.
Temperature Effects Solubility is often temperature-dependent. If the formulation was warmed to aid dissolution, it might precipitate upon cooling to room temperature or animal body temperature. Assess the stability at the intended storage and use temperatures.

Problem 3: The animal shows signs of distress or adverse reaction after administration.

| Possible Cause | Troubleshooting Step | | Vehicle Toxicity | The chosen vehicle or the concentration of its components (e.g., high percentage of DMSO or certain surfactants) may not be well-tolerated by the animal model.[10][11][12][13] | | Precipitation at the injection site | The drug may be precipitating in vivo upon injection, leading to local irritation or toxicity.[14][15] Consider using a more robust formulation or a different route of administration. | | High Osmolality or Extreme pH | The final formulation may have an osmolality or pH that is not physiologically compatible. Measure and adjust these parameters if possible. |

Quantitative Data: Solubility of this compound in Common In Vivo Vehicles

The following table summarizes the reported solubility of this compound in various formulation vehicles. This data can serve as a starting point for developing a suitable formulation for your in vivo studies.

Formulation CompositionAchieved Concentration (mg/mL)Molar Concentration (mM)Observations
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.75≥ 7.71Clear solution
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.75≥ 7.71Clear solution
10% DMSO + 90% Corn Oil≥ 2.75≥ 7.71Clear solution
PBS (with ultrasonication <60°C)3.339.33Clear solution
DMSO≥ 150≥ 420.37Clear solution

Data compiled from publicly available sources.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent/Surfactant-based Formulation

This protocol describes the preparation of a common vehicle for poorly soluble compounds.

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.75 mg/mL in the formulation below, you can prepare a 27.5 mg/mL stock in DMSO.

  • Dispense the required volume of the DMSO stock solution into a sterile microcentrifuge tube.

  • Add PEG300 to the tube. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline, you would add 4 parts PEG300 to 1 part of your DMSO stock. Vortex thoroughly until the solution is clear.

  • Add Tween 80 to the mixture (0.5 parts in this example). Vortex again until the solution is homogeneous.

  • Slowly add saline (4.5 parts in this example) dropwise while continuously vortexing to prevent precipitation.

  • Visually inspect the final formulation for any signs of cloudiness or precipitation.

Protocol 2: Preparation of a Cyclodextrin-based Formulation

This protocol utilizes SBE-β-CD to enhance aqueous solubility.

  • Prepare a 20% (w/v) SBE-β-CD solution in saline. This may require heating (to around 37°C) and vortexing to fully dissolve the SBE-β-CD.[9]

  • Prepare a stock solution of this compound in DMSO at a concentration 10 times higher than the desired final concentration.

  • In a sterile tube, add 9 parts of the 20% SBE-β-CD solution.

  • Add 1 part of the this compound DMSO stock solution to the SBE-β-CD solution.

  • Vortex the mixture thoroughly until a clear solution is obtained.

Visualizations

Signaling Pathway of NHE-1 Inhibition in Myocardial Ischemia-Reperfusion

NHE1_Pathway Ischemia Myocardial Ischemia H_plus_increase Intracellular H+↑ (Acidosis) Ischemia->H_plus_increase NHE1_activation NHE-1 Activation H_plus_increase->NHE1_activation Na_influx Na+ Influx↑ NHE1_activation->Na_influx NCX_reverse Reverse Mode Na+/Ca2+ Exchanger (NCX) Na_influx->NCX_reverse Ca_overload Intracellular Ca2+↑ (Calcium Overload) NCX_reverse->Ca_overload Cell_Injury Cellular Injury & Death Ca_overload->Cell_Injury Eniporide This compound Eniporide->NHE1_activation Inhibits Formulation_Workflow Start Define Target Concentration & Route of Administration Solubility_Screen Solubility Screening in Various Vehicles Start->Solubility_Screen Formulation_Prep Prepare Lead Formulations Solubility_Screen->Formulation_Prep Stability_Test Short-term Stability (Precipitation, Clarity) Formulation_Prep->Stability_Test Tolerability_Study Vehicle Tolerability Study in Animal Model Stability_Test->Tolerability_Study Stable Troubleshoot Troubleshoot/ Re-formulate Stability_Test->Troubleshoot Unstable InVivo_Study Proceed with *In Vivo* Efficacy Study Tolerability_Study->InVivo_Study Tolerated Tolerability_Study->Troubleshoot Not Tolerated Troubleshoot->Solubility_Screen Precipitation_Troubleshooting Start Formulation Shows Precipitation Check_Order Check Order of Solvent Addition Start->Check_Order Correct_Order Correct Order & Re-prepare Check_Order->Correct_Order Incorrect Still_Precipitates1 Still Precipitates? Check_Order->Still_Precipitates1 Correct Correct_Order->Still_Precipitates1 Slow_Addition Slow Dropwise Addition of Aqueous Phase Still_Precipitates1->Slow_Addition Yes Success Clear Solution Still_Precipitates1->Success No Still_Precipitates2 Still Precipitates? Slow_Addition->Still_Precipitates2 Change_Vehicle Consider Alternative Vehicle (e.g., SBE-β-CD) Still_Precipitates2->Change_Vehicle Yes Still_Precipitates2->Success No Change_Vehicle->Success

References

Identifying and mitigating off-target effects of Eniporide hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of Eniporide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1)[1]. NHE-1 is a ubiquitously expressed membrane protein that plays a crucial role in regulating intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion.

Q2: What are the known selectivity details for this compound?

This compound demonstrates high selectivity for the NHE-1 isoform. One study reported an IC50 value of 4.5 nM for human NHE-1 (hNHE-1). For comparison, the IC50 for another NHE-1 inhibitor, cariporide, was 30 nM in the same study[2]. The study also indicated that Eniporide did not affect Na+/HCO3- cotransport or Na+/Ca2+ exchange, suggesting specificity over these other ion transport mechanisms[2].

Q3: What are potential off-target effects and why are they a concern?

Off-target effects occur when a drug interacts with proteins other than its intended target. These interactions can lead to unexpected cellular responses, toxicity, or a reduction in the therapeutic efficacy of the compound. For a highly specific inhibitor like Eniporide, understanding any potential off-target interactions is crucial for interpreting experimental results accurately and for the safety assessment in drug development.

Q4: Has a broad-panel off-target screening been published for this compound?

To date, a comprehensive public report of a broad-panel off-target screening for this compound (e.g., against a wide range of kinases, GPCRs, and other ion channels) has not been identified in the public literature. Therefore, it is recommended that researchers consider conducting such a screen to build a more complete profile of the compound's selectivity.

Q5: What should I do if I suspect an off-target effect in my experiment?

If you observe an unexpected phenotype or result that cannot be explained by the inhibition of NHE-1, it is prudent to investigate potential off-target effects. This can involve several strategies, including:

  • Dose-response analysis: Determine if the unexpected effect occurs at concentrations significantly higher than the IC50 for NHE-1 inhibition.

  • Use of structurally unrelated inhibitors: Compare the effects of Eniporide with other selective NHE-1 inhibitors that have a different chemical scaffold. If the effect is consistent across different inhibitors, it is more likely to be on-target.

  • Rescue experiments: Attempt to rescue the phenotype by manipulating downstream signaling pathways of the suspected off-target.

  • Direct off-target screening: Employ broad-panel screening services to identify potential off-target interactions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent IC50 values for NHE-1 inhibition Experimental variability; issues with cell line or assay conditions.1. Ensure consistent cell passage number and health. 2. Verify the accuracy of this compound concentration. 3. Optimize assay parameters such as buffer composition and pH. 4. Use a positive control (e.g., another known NHE-1 inhibitor).
Observed cellular effect does not correlate with known NHE-1 function Potential off-target effect.1. Perform a literature search for the observed phenotype to identify potential alternative pathways. 2. Conduct a dose-response curve for the effect and compare it to the NHE-1 inhibition dose-response. 3. Test other selective NHE-1 inhibitors. 4. Consider a broad-panel off-target screen (see Experimental Protocols).
Cell toxicity observed at high concentrations Off-target toxicity or exaggerated on-target effect.1. Determine the therapeutic window by comparing the EC50 for the desired effect with the CC50 (cytotoxic concentration 50%). 2. Investigate markers of apoptosis or necrosis. 3. If toxicity is suspected to be off-target, a broad-panel screen can help identify the responsible target.

Data Presentation

Table 1: Selectivity Profile of this compound

TargetSpeciesAssay TypeIC50 (nM)Reference
NHE-1 HumanIntracellular pH recovery4.5[2]
NHE-2 HumanIntracellular pH recovery>10,000 (implied)[2]
NHE-3 HumanIntracellular pH recovery>10,000 (implied)[2]
Na+/HCO3- cotransport Not specifiedNot specifiedNo effect[2]
Na+/Ca2+ exchange Not specifiedNot specifiedNo effect[2]
Broad Kinase Panel (e.g., KINOMEscan) HumanBinding AssayData not publicly available. Recommended for comprehensive profiling.
Broad GPCR Panel (e.g., Eurofins Safety Panel) HumanBinding/Functional AssayData not publicly available. Recommended for comprehensive profiling.
Other Ion Channels (e.g., hERG) HumanElectrophysiologyData not publicly available. Recommended for safety pharmacology.

Note: The lack of publicly available data for broad-panel screens highlights a key area for further investigation by researchers using this compound.

Experimental Protocols

Protocol 1: Assessing NHE Isoform Selectivity using Intracellular pH Recovery Assay

This protocol is designed to determine the inhibitory potency of this compound against different NHE isoforms.

1. Cell Culture and Seeding:

  • Culture Chinese hamster ovary (CHO) cells stably expressing human NHE-1, NHE-2, or NHE-3.
  • Seed cells onto 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

2. Dye Loading:

  • Wash cells once with a sodium-bicarbonate-free HEPES-buffered salt solution (HBSS).
  • Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM) in HBSS for 30-60 minutes at 37°C.

3. Acid Loading:

  • Wash cells twice with an ammonium-containing buffer (e.g., 20 mM NH4Cl in HBSS) to induce an acid load.
  • Incubate for 10-15 minutes at 37°C.

4. Inhibition and pH Recovery:

  • Wash cells rapidly with a sodium-free buffer to remove the ammonium chloride and induce intracellular acidification.
  • Immediately add sodium-containing HBSS with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control.
  • Monitor the fluorescence of the pH-sensitive dye over time using a fluorescence plate reader (e.g., excitation at ~485 nm and ~440 nm, emission at ~535 nm).

5. Data Analysis:

  • Calculate the initial rate of pH recovery for each concentration of the inhibitor.
  • Plot the rate of recovery against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Broad-Panel Off-Target Screening (General Workflow)

This outlines a general workflow for identifying potential off-target interactions using commercially available services.

1. Compound Submission:

  • Provide a high-purity sample of this compound to a contract research organization (CRO) offering broad-panel screening (e.g., Eurofins Discovery, Reaction Biology).

2. Panel Selection:

  • Select a comprehensive screening panel. A common starting point is a safety panel that includes a diverse set of targets known to be involved in adverse drug reactions, such as:
  • KINOMEscan™: A competition binding assay to quantify interactions with a large number of human kinases.
  • Eurofins SafetyScreen44™ or similar: A panel of radioligand binding and enzymatic assays covering key GPCRs, ion channels, transporters, and enzymes.
  • hERG Patch-Clamp Assay: A specific electrophysiology assay to assess the risk of cardiac QT prolongation.

3. Screening and Data Analysis:

  • The CRO will perform the assays, typically at a single high concentration (e.g., 10 µM) for initial screening.
  • Results are usually reported as percent inhibition or displacement of a control ligand.
  • Significant "hits" (typically >50% inhibition) should be followed up with dose-response studies to determine the IC50 or Ki for the off-target interaction.

4. Interpretation and Mitigation Strategy:

  • Compare the on-target potency (NHE-1 IC50) with the off-target potency. A large selectivity window (e.g., >100-fold) suggests a lower risk of off-target effects at therapeutic concentrations.
  • If a significant off-target interaction is identified, consider structure-activity relationship (SAR) studies to design out the off-target activity while maintaining on-target potency.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space H_ext H+ Na_ext Na+ NHE1 NHE-1 Na_ext->NHE1 Influx H_int H+ H_int->NHE1 Extrusion Na_int Na+ NHE1->H_ext NHE1->Na_int Eniporide Eniporide Hydrochloride Eniporide->NHE1 Inhibition

Caption: Mechanism of action of this compound on NHE-1.

Experimental_Workflow cluster_identification Off-Target Identification cluster_mitigation Mitigation Strategy Start Start with Eniporide Hydrochloride Broad_Screen Broad-Panel Off-Target Screen (e.g., KINOMEscan, Safety Panel) Start->Broad_Screen Hit_ID Identify Significant 'Hits' (>50% inhibition at 10 µM) Broad_Screen->Hit_ID No_Hits Low Risk of Off-Target Effects Hit_ID->No_Hits No Dose_Response Determine Off-Target IC50 Hit_ID->Dose_Response Yes Selectivity Calculate Selectivity Window (Off-Target IC50 / On-Target IC50) Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Studies to Improve Selectivity Selectivity->SAR

Caption: Workflow for identifying and mitigating off-target effects.

References

Technical Support Center: Optimizing Eniporide Concentration for Maximal NHE-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Eniporide for maximal inhibition of the Na+/H+ Exchanger-1 (NHE-1).

Frequently Asked Questions (FAQs)

Q1: What is Eniporide and how does it inhibit NHE-1?

Eniporide is a potent and specific inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1] NHE-1 is a ubiquitously expressed plasma membrane protein that plays a crucial role in regulating intracellular pH (pHi) and cell volume by exchanging one intracellular proton for one extracellular sodium ion.[2] Eniporide binds to the NHE-1 protein, blocking this ion exchange and leading to intracellular acidification. This inhibition can impact various cellular processes, including proliferation, migration, and apoptosis.[3]

Q2: What is the optimal concentration of Eniporide for maximal NHE-1 inhibition?

The optimal concentration of Eniporide for maximal NHE-1 inhibition is highly dependent on the specific cell type and experimental conditions. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your particular model system. The half-maximal inhibitory concentration (IC50) can vary significantly between different cell lines.

Q3: How should I prepare and store Eniporide?

For in vitro experiments, Eniporide is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentrations. It is recommended to store the stock solution at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles. The stability of Eniporide in aqueous solutions can be pH-dependent, with some related compounds showing degradation at extreme pH values.[4][5]

Q4: Are there any known off-target effects of Eniporide?

While Eniporide is considered a specific NHE-1 inhibitor, like many pharmacological agents, it may exhibit off-target effects, particularly at higher concentrations.[1] Some NHE inhibitors have been reported to interact with other ion channels.[6] It is advisable to include appropriate controls in your experiments to assess any potential off-target effects.

Data Presentation: Eniporide IC50 Values

The following table summarizes reported IC50 values for Eniporide and other NHE-1 inhibitors in various cell lines. Note the variability across different studies and cell types, underscoring the importance of empirical determination of the optimal concentration for your specific experimental setup.

InhibitorCell Line/TissueIC50 ValueReference
EniporidePig HeartsNot specified, but 3 mg/kg IV infusion showed effects[1]
CariporideBreast Cancer Cells (MCF-7)Not specified, but induced apoptosisN/A
AmilorideVariousGeneral NHE inhibitor, less specific than EniporideN/A
ZoniporideHuman PlateletsIC50 of 14 nM for human NHE-1N/A

Experimental Protocols

Determining Optimal Eniporide Concentration using a Dose-Response Curve

This protocol outlines a method to determine the optimal concentration of Eniporide for maximal NHE-1 inhibition using a pH-sensitive fluorescent indicator.

Materials:

  • Cells of interest

  • Eniporide

  • Dimethyl sulfoxide (DMSO)

  • 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM) or Seminaphtharhodafluor (SNARF)

  • Ammonium chloride (NH4Cl)

  • Sodium-free buffer

  • Sodium-containing buffer

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Methodology:

  • Cell Preparation:

    • Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

    • Allow cells to adhere and grow overnight in a standard cell culture incubator.

  • Dye Loading:

    • Wash the cells once with a sodium-containing buffer.

    • Load the cells with a pH-sensitive fluorescent dye (e.g., 1-5 µM BCECF-AM) in the sodium-containing buffer for 30-60 minutes at 37°C.

    • Wash the cells twice with a sodium-free buffer to remove extracellular dye.

  • Inducing Intracellular Acidification:

    • Induce a rapid intracellular acidification by exposing the cells to a buffer containing ammonium chloride (e.g., 20 mM NH4Cl) for 5-10 minutes.

    • Remove the NH4Cl-containing buffer and replace it with a sodium-free buffer. This will cause a significant drop in intracellular pH.

  • Eniporide Treatment and NHE-1 Activity Measurement:

    • Immediately after the acid load, add sodium-containing buffers with a range of Eniporide concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM) to the wells.

    • Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader. For BCECF, use dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).

    • The rate of pHi recovery (increase in fluorescence ratio) is indicative of NHE-1 activity.

  • Data Analysis:

    • Calculate the rate of pHi recovery for each Eniporide concentration by determining the initial slope of the fluorescence ratio change over time.

    • Normalize the rates to the control (0 µM Eniporide) to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the Eniporide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of Eniporide required to inhibit 50% of NHE-1 activity. The concentration that gives the maximal inhibition is your optimal concentration for subsequent experiments.

Mandatory Visualizations

NHE1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors (e.g., EGF, PDGF) Receptor Receptor Tyrosine Kinase / GPCR Growth_Factors->Receptor Hormones Hormones (e.g., Angiotensin II) Hormones->Receptor PI3K PI3K Receptor->PI3K activates ERK ERK Receptor->ERK activates NHE1 NHE-1 Na_out Na+ NHE1->Na_out exchanges for Cell_Proliferation Cell Proliferation NHE1->Cell_Proliferation promotes Cell_Migration Cell Migration NHE1->Cell_Migration promotes Apoptosis_Inhibition Inhibition of Apoptosis NHE1->Apoptosis_Inhibition H_in H+ H_in->NHE1 Akt Akt PI3K->Akt activates Akt->NHE1 phosphorylates & activates p90RSK p90RSK ERK->p90RSK activates p90RSK->NHE1 phosphorylates & activates ROCK ROCK ROCK->NHE1 phosphorylates & activates Intracellular_Acidification Intracellular Acidification Intracellular_Acidification->NHE1 allosterically activates

Caption: NHE-1 Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate D Load cells with pH-sensitive dye (e.g., BCECF-AM) A->D B Prepare Eniporide stock solution (DMSO) C Prepare serial dilutions of Eniporide B->C F Add Eniporide dilutions and Na+-containing buffer C->F E Induce intracellular acidification (NH4Cl pulse) D->E E->F G Measure fluorescence over time F->G H Calculate rate of pHi recovery G->H I Normalize to control (0 µM Eniporide) H->I J Plot dose-response curve I->J K Determine IC50 and maximal inhibition J->K

Caption: Experimental Workflow for Dose-Response Analysis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak NHE-1 activity in control cells - Cell health is compromised.- Inefficient dye loading.- Ineffective acid load.- Ensure cells are healthy and not over-confluent.- Optimize dye concentration and incubation time.- Confirm the effectiveness of the NH4Cl pulse or try an alternative acid-loading method.
High variability between replicates - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the 96-well plate.- Ensure even cell distribution when seeding.- Use calibrated pipettes and be precise with reagent addition.- Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation.
Eniporide appears to have low potency (high IC50) - Eniporide degradation.- Suboptimal assay conditions.- Low NHE-1 expression in the cell line.- Prepare fresh Eniporide dilutions for each experiment.- Optimize buffer composition and pH.- Confirm NHE-1 expression in your cell line using techniques like Western blotting or qPCR.
Inconsistent results across experiments - Variation in cell passage number.- Differences in reagent preparation.- Fluctuation in incubator or plate reader conditions.- Use cells within a consistent passage number range.- Prepare fresh reagents and buffers for each set of experiments.- Ensure consistent temperature and CO2 levels in the incubator and stable settings on the plate reader.
Potential off-target effects observed - Eniporide concentration is too high.- The observed effect is not mediated by NHE-1.- Use the lowest effective concentration of Eniporide determined from the dose-response curve.- Include a positive control with a different, well-characterized NHE-1 inhibitor (e.g., Cariporide) to confirm the effect is specific to NHE-1 inhibition.
Precipitation of Eniporide in media - Poor solubility of Eniporide at the tested concentration.- Ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability.- Prepare fresh dilutions from a concentrated stock solution just before use.

References

Technical Support Center: Enhancing the Bioavailability of Eniporide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at improving the oral bioavailability of Eniporide hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the oral bioavailability of this compound?

A1: The primary challenge is its poor aqueous solubility. Like many drugs in its class, this compound's limited solubility can lead to a low dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption and, consequently, bioavailability.[1][2][3]

Q2: What are the general strategies to enhance the bioavailability of poorly soluble drugs like this compound?

A2: Several formulation strategies can be employed to overcome the solubility challenge. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a molecular level can significantly enhance its dissolution rate.[4][5][6][7]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.[8][9][10]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can improve its aqueous solubility and dissolution.[11][12][13]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the drug in a solubilized form.

Q3: Are there any examples of successful oral formulations for similar NHE-1 inhibitors?

A3: Yes, Cariporide, another benzoylguanidine NHE-1 inhibitor, has been formulated for oral administration in preclinical and clinical studies.[14] A patent for a combination therapy including Cariporide describes oral formulations such as tablets and capsules using conventional pharmaceutical excipients.[14] This suggests that oral delivery of this class of compounds is feasible with appropriate formulation strategies.

Troubleshooting Guides

Issue 1: Low and Variable In Vitro Dissolution Rate

Possible Cause: Poor wettability and slow dissolution of the crystalline drug substance.

Troubleshooting Steps:

  • Particle Size Reduction:

    • Micronization: If not already done, reduce the particle size of the this compound powder.

    • Nano-milling: For a more significant increase in surface area, consider wet bead milling to produce a nanosuspension.

  • Formulation as a Solid Dispersion:

    • Select a suitable hydrophilic carrier (e.g., PVP, HPMC, Soluplus®).

    • Prepare the solid dispersion using methods like solvent evaporation or hot-melt extrusion.

    • Characterize the solid dispersion to confirm the amorphous state of the drug.

  • Complexation with Cyclodextrins:

    • Screen different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) for the best complexation efficiency.

    • Prepare the inclusion complex using techniques like kneading, co-evaporation, or freeze-drying.

Issue 2: Poor In Vivo Bioavailability Despite Improved In Vitro Dissolution

Possible Cause:

  • Precipitation of the drug in the gastrointestinal tract after initial dissolution from the formulation.

  • Poor membrane permeability.

  • First-pass metabolism.

Troubleshooting Steps:

  • Preventing Precipitation:

    • Incorporate precipitation inhibitors into your formulation. For solid dispersions, the carrier polymer itself can often serve this purpose.

    • For lipid-based formulations, ensure the formulation forms a stable microemulsion upon dilution in aqueous media.

  • Addressing Permeability:

    • While this compound's BCS class is not definitively established, if permeability is a concern, consider the inclusion of permeation enhancers. However, this should be approached with caution due to potential toxicity.

  • Investigating Metabolism:

    • Conduct in vitro metabolism studies using liver microsomes to assess the extent of first-pass metabolism. If it is significant, formulation strategies may need to be combined with chemical modification approaches (e.g., prodrugs), which is beyond the scope of this formulation guide.

Data Presentation

Table 1: Example of Solubility Enhancement using Solid Dispersion for a Poorly Soluble Drug

FormulationCarrierDrug:Carrier RatioPreparation MethodSolubility Enhancement (fold increase)Reference
Solid Dispersion 1HPMC E 1001:1Solvent Evaporation5.2[7]
Solid Dispersion 22-Hydroxypropyl-β-Cyclodextrin1:1Solvent Evaporation8.7[7]
Solid Dispersion 3PEG 60001:2Melting>10[4]

Table 2: Example of Bioavailability Enhancement of a Poorly Soluble Cardiovascular Drug via Nanoparticles

FormulationNanoparticle TypeMean Particle Size (nm)Drug Loading (%)Bioavailability Enhancement (Fold Increase in AUC)Reference
Atorvastatin LiposomesLiposome~150~5~3.5[8]
Paclitaxel PLGA NPPolymeric Nanoparticle~200~10~6[8]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • Organic solvent (e.g., Methanol)

  • Water bath or rotary evaporator

  • Vacuum oven

Method:

  • Accurately weigh this compound and PVP K30 in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve the this compound in a minimal amount of methanol.

  • Dissolve the PVP K30 in the same methanolic solution with stirring until a clear solution is obtained.

  • Evaporate the solvent using a water bath at a controlled temperature (e.g., 40-50°C) or a rotary evaporator under reduced pressure.

  • A thin film or solid mass will be formed. Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size.

  • Store the prepared solid dispersion in a desiccator until further characterization.

Protocol 2: Preparation of this compound Nanoparticles by Wet Bead Milling

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188 or Hydroxypropyl cellulose)

  • Milling media (e.g., Yttria-stabilized zirconium oxide beads)

  • High-energy bead mill

  • Purified water

Method:

  • Prepare an aqueous solution of the stabilizer (e.g., 1% w/v Poloxamer 188).

  • Disperse the this compound powder in the stabilizer solution to form a pre-suspension.

  • Add the milling media to the milling chamber of the bead mill.

  • Introduce the pre-suspension into the milling chamber.

  • Mill the suspension at a high speed for a predetermined time (e.g., 1-4 hours). The milling time should be optimized to achieve the desired particle size.

  • Monitor the particle size periodically using a particle size analyzer.

  • Once the desired particle size is achieved, separate the nanosuspension from the milling media.

  • The resulting nanosuspension can be used directly for in vitro and in vivo studies or can be further processed (e.g., lyophilized) into a solid dosage form.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

Materials:

  • This compound

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)

  • Ethanol-water mixture (e.g., 50:50 v/v)

  • Mortar and pestle

  • Oven

Method:

  • Accurately weigh this compound and HP-β-CD in the desired molar ratio (e.g., 1:1).

  • Place the HP-β-CD in a mortar and add a small amount of the ethanol-water mixture to form a paste.

  • Gradually add the this compound powder to the paste while triturating continuously.

  • Knead the mixture for a specified period (e.g., 60 minutes) to ensure thorough interaction.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a sieve.

  • Store the prepared inclusion complex in a desiccator.

Mandatory Visualization

Eniporide_Signaling_Pathway Eniporide This compound NHE1 Na+/H+ Exchanger 1 (NHE1) Eniporide->NHE1 Inhibits Na_in Intracellular Na+ ↑ NHE1->Na_in Prevents increase of H_out Intracellular H+ ↓ (pHi ↑) NHE1->H_out Prevents increase of NCX Na+/Ca2+ Exchanger (NCX) (Reverse Mode) Na_in->NCX Reduces driving force for Ca_in Intracellular Ca2+ ↑ NCX->Ca_in Prevents Cellular_Effects Downstream Cellular Effects (e.g., Cardioprotection in Ischemia/Reperfusion) Ca_in->Cellular_Effects Leads to

Caption: Signaling pathway of this compound's action on NHE-1.

Experimental_Workflow_Bioavailability Start Start: Poorly Soluble This compound Formulation Formulation Strategy Selection Start->Formulation SD Solid Dispersion Formulation->SD NP Nanoparticles Formulation->NP CD Cyclodextrin Complex Formulation->CD InVitro In Vitro Characterization (Dissolution, Solubility) SD->InVitro NP->InVitro CD->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Analysis Data Analysis (AUC, Cmax, Tmax) InVivo->Analysis End End: Improved Bioavailability Analysis->End

Caption: Experimental workflow for improving bioavailability.

References

How to control for confounding factors in Eniporide clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eniporide. The information is designed to address specific issues that may be encountered during experimental design and execution, with a focus on controlling for confounding factors.

Frequently Asked Questions (FAQs)

Q1: What is Eniporide and what is its primary mechanism of action?

A1: Eniporide is a potent and specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1][2] The NHE-1 is a key regulator of intracellular pH (pHi) and is the predominant isoform found in cardiac myocytes.[2][3] During myocardial ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+ in exchange for H+. This intracellular Na+ overload causes the Na+/Ca2+ exchanger (NCX) to operate in reverse, resulting in a toxic accumulation of intracellular Ca2+. This calcium overload is a central factor in the pathophysiology of reperfusion injury. Eniporide's therapeutic potential lies in its ability to block this cascade at an early stage.

Q2: What are the major challenges in designing clinical trials for cardioprotective agents like Eniporide?

A2: A primary challenge is the multifactorial nature of myocardial ischemia/reperfusion injury. Additionally, the patient population is often heterogeneous, with a wide range of comorbidities and receiving various co-medications. These factors can act as confounders, making it difficult to isolate the true effect of the investigational drug. Furthermore, the timing of the intervention relative to the ischemic event and subsequent reperfusion is critical and can be difficult to standardize.

Q3: What are confounding factors, and why are they a concern in Eniporide clinical trials?

A3: A confounding factor is a variable that is associated with both the treatment (Eniporide) and the outcome (e.g., infarct size) but is not on the causal pathway.[4][5] Confounders can distort the true relationship between the treatment and the outcome, leading to biased results.[4] In Eniporide trials, which often enroll patients with acute myocardial infarction, potential confounders include baseline demographics, comorbidities (e.g., diabetes, hypertension), concurrent medications, and the type and timing of reperfusion therapy.[6][7]

Troubleshooting Guide: Controlling for Confounding Factors

Issue: How can I control for potential confounding factors in my Eniporide clinical trial?

Solution: Controlling for confounding factors should be addressed in both the design and analysis phases of a clinical trial.

1. Study Design Phase:

  • Randomization: Randomly assigning participants to either the Eniporide or placebo group is the most effective way to ensure that both known and unknown confounding factors are distributed evenly between the groups.[6]

  • Restriction: This involves defining strict inclusion and exclusion criteria to create a more homogeneous study population. For example, a trial might be restricted to patients of a certain age range or those without specific comorbidities.

  • Matching: In smaller studies, participants in the control group can be matched to participants in the treatment group based on key potential confounders like age and sex.

2. Data Analysis Phase:

If confounding factors are not fully addressed by the study design, several statistical techniques can be used during data analysis:

  • Stratification: This involves analyzing the effect of Eniporide in different subgroups (strata) based on the levels of a potential confounding factor (e.g., analyzing the effect in diabetics and non-diabetics separately).

  • Multivariate Analysis: Techniques like Analysis of Covariance (ANCOVA) and logistic regression can be used to adjust the estimated treatment effect for multiple confounding variables simultaneously.[3][8]

  • Propensity Score Matching: This statistical method can be used to balance covariates between treatment groups in observational studies or in randomized trials with baseline imbalances. It involves calculating the probability (propensity score) of a participant receiving the treatment based on their baseline characteristics and then using this score to match or stratify participants.

Data Presentation: Baseline Characteristics in a Pivotal Eniporide Trial

A key aspect of assessing the potential for confounding is to compare the baseline characteristics of the treatment and control groups. The Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction (ESCAMI) trial was a large, randomized, double-blind, placebo-controlled study. The investigators reported that baseline characteristics were well-balanced across the treatment groups.[8] The following table provides a representative summary of key baseline characteristics that are typically assessed for balance in such trials.

CharacteristicPlacebo GroupEniporide Group(s)Importance as a Potential Confounder
Age (mean) e.g., ~60 yearse.g., ~60 yearsAge is a strong predictor of cardiovascular outcomes.
Sex (% Male) e.g., ~75%e.g., ~75%Sex can influence the presentation and outcomes of myocardial infarction.
History of Diabetes (%) e.g., ~20%e.g., ~20%Diabetes is a major risk factor for cardiovascular disease and can affect treatment response.
History of Hypertension (%) e.g., ~50%e.g., ~50%Hypertension is a common comorbidity and risk factor.
Prior Myocardial Infarction (%) e.g., ~15%e.g., ~15%A history of MI indicates pre-existing coronary artery disease.
Concomitant Medications (%)
- Aspirine.g., >95%e.g., >95%Standard of care; imbalances could affect outcomes.
- Beta-blockerse.g., ~80%e.g., ~80%Cardioprotective effects could confound the results.
Reperfusion Strategy (%)
- Thrombolysise.g., ~60%e.g., ~60%The method of reperfusion can influence infarct size and clinical outcomes.
- Primary PTCAe.g., ~40%e.g., ~40%

Note: The values in this table are illustrative examples based on typical patient populations in acute myocardial infarction trials and the statement of balanced characteristics in the ESCAMI trial publication.

Experimental Protocols

Protocol: Administration of Eniporide in the ESCAMI Trial

The following provides a detailed methodology for the administration of the investigational drug in the ESCAMI trial[1]:

  • Patient Population: Patients aged 18 to 75 years with chest pain suggestive of acute myocardial infarction (AMI) for at least 30 minutes and ST-segment elevation on the admission electrocardiogram (ECG) were eligible.[1]

  • Randomization and Blinding: The study was a prospective, randomized, double-blind, placebo-controlled trial.

  • Drug Preparation and Administration:

    • The blinded study medication (Eniporide or placebo) was administered using a syringe pump.

    • The infusion was delivered over 10 minutes through a separate intravenous line.

  • Timing of Administration:

    • For patients receiving thrombolytic therapy: The infusion of the study drug had to be completed at least 15 minutes after the start of the thrombolytic treatment.

    • For patients undergoing primary percutaneous transluminal coronary angioplasty (PTCA): The infusion of the study drug had to be completed at least 10 minutes before the start of the PTCA procedure.

  • Dose Finding: The trial was conducted in two stages. Stage 1 evaluated doses of 50 mg, 100 mg, 150 mg, and 200 mg of Eniporide against a placebo. Stage 2 focused on the 100 mg and 150 mg doses compared to placebo.

  • Primary Efficacy Endpoint: The primary endpoint was the infarct size, which was measured by the cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HDBH) over 72 hours (Area Under the Curve, AUC).

Mandatory Visualizations

Signaling Pathway of NHE-1 Inhibition in Ischemia-Reperfusion Injury

NHE1_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space (Cardiomyocyte) Na_ext Na+ NHE1 NHE-1 H_ext H+ Ca_ext Ca2+ NCX NCX (Reverse Mode) Ischemia Ischemia Acidosis Intracellular Acidosis (↓ pH) Ischemia->Acidosis ↓ O2, ↑ Glycolysis Acidosis->NHE1 Activates NHE1->H_ext H+ efflux Na_in ↑ [Na+]i NHE1->Na_in Na+ influx Na_in->NCX Drives Ca_in ↑ [Ca2+]i (Calcium Overload) NCX->Ca_in Ca2+ influx Mito Mitochondrion Ca_in->Mito Uptake PTP Mitochondrial Permeability Transition Pore (PTP) Opening Mito->PTP Triggers CellDeath Cell Death (Reperfusion Injury) PTP->CellDeath Eniporide Eniporide Eniporide->NHE1 Inhibits

Caption: Signaling cascade of ischemia-reperfusion injury and the inhibitory action of Eniporide on NHE-1.

Experimental Workflow for Controlling Confounding Factors

Confounding_Workflow cluster_Design Study Design Phase cluster_Analysis Data Analysis Phase Start Define Patient Population & Inclusion/Exclusion Criteria Randomization Randomization Start->Randomization Placebo Placebo Group Randomization->Placebo Arm 1 Eniporide Eniporide Group Randomization->Eniporide Arm 2 CollectData Collect Baseline & Outcome Data Placebo->CollectData Eniporide->CollectData AssessBalance Assess Baseline Covariate Balance CollectData->AssessBalance Balanced Groups are Balanced AssessBalance->Balanced Yes Unbalanced Groups are Unbalanced AssessBalance->Unbalanced No PrimaryAnalysis Primary Efficacy Analysis (e.g., t-test, ANOVA) Balanced->PrimaryAnalysis AdjustedAnalysis Adjusted Analysis (e.g., ANCOVA, Regression) Unbalanced->AdjustedAnalysis Results Report Adjusted Treatment Effect PrimaryAnalysis->Results AdjustedAnalysis->Results

Caption: Workflow for addressing confounding factors in clinical trials from design to data analysis.

References

Managing potential adverse effects of Eniporide in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing potential adverse effects of Eniporide in preclinical studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Eniporide?

Eniporide is a specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). NHE-1 is a ubiquitous membrane protein that plays a crucial role in regulating intracellular pH (pHi) by extruding a proton in exchange for a sodium ion. Inhibition of NHE-1 by Eniporide leads to intracellular acidification and a decrease in intracellular sodium concentration.[1]

Q2: What are the potential therapeutic applications of Eniporide being investigated in preclinical studies?

Preclinical studies have primarily focused on the cardioprotective effects of Eniporide, particularly in the context of ischemia-reperfusion injury.[2][3] Additionally, the role of NHE-1 in cancer and neurological disorders has led to the exploration of Eniporide in these areas.[1]

Q3: What are the key potential adverse effects to monitor for during preclinical studies with Eniporide?

Based on the mechanism of action of NHE-1 inhibitors and clinical trial data for this class of drugs, researchers should be vigilant for potential adverse effects related to the cardiovascular, central nervous, and renal systems. Specifics are detailed in the troubleshooting guides below. While extensive preclinical studies have been conducted, detailed public data on adverse events is limited. However, a large clinical trial with Eniporide in patients with acute myocardial infarction showed the drug was generally well-tolerated, though there was a non-significant trend towards an excess of deaths and stroke events at higher doses.[2]

Q4: Are there any known drug-drug interactions with Eniporide in a preclinical setting?

Specific preclinical drug-drug interaction studies for Eniporide are not widely published. However, given its mechanism of action, caution should be exercised when co-administering Eniporide with other agents that affect ion channel function, intracellular pH, or cardiovascular hemodynamics. Researchers should consider the potential for additive or synergistic effects.

Troubleshooting Guides

Cardiovascular System

Issue: Unexpected changes in cardiovascular parameters (e.g., blood pressure, heart rate, ECG abnormalities) are observed after Eniporide administration.

Potential Cause: Inhibition of NHE-1 can indirectly affect intracellular calcium levels and cardiac myocyte function. While a study in pigs showed no significant hemodynamic effects at a dose of 3 mg/kg, higher doses or different species may exhibit cardiovascular responses.[2] Clinical trials with the NHE-1 inhibitor cariporide raised concerns about cerebrovascular events, suggesting a potential for vascular effects.[4]

Troubleshooting Protocol:

  • Continuous Monitoring: Implement continuous telemetry for monitoring blood pressure, heart rate, and ECG in conscious, freely moving animals.

  • Dose-Response Assessment: Conduct a thorough dose-response study to identify the no-observed-adverse-effect level (NOAEL) for cardiovascular parameters.

  • ECG Analysis: Pay close attention to ECG intervals, particularly the QT interval, as alterations in ion homeostasis can affect cardiac repolarization.

  • Histopathology: At the end of the study, perform detailed histopathological examination of the heart and major blood vessels.

Parameter Monitoring Method Frequency
Blood PressureTelemetry or tail-cuffContinuous or baseline, and at peak plasma concentration
Heart RateTelemetry or ECGContinuous or baseline, and at peak plasma concentration
ECGTelemetry or standard ECGBaseline, and at peak plasma concentration
Cardiac BiomarkersSerum analysis (e.g., Troponin)Baseline and at termination
Central Nervous System (CNS)

Issue: Animals exhibit neurological signs such as lethargy, ataxia, seizures, or altered behavior after Eniporide administration.

Potential Cause: NHE-1 is expressed in the brain and plays a role in neuronal pH regulation and excitability.[5][6] Inhibition of NHE-1 could potentially disrupt these processes.

Troubleshooting Protocol:

  • Neurological Examination: Conduct regular, standardized neurological examinations and behavioral assessments (e.g., open field test, rotarod test).

  • Dose Escalation: Use a careful dose escalation design to identify the onset of any CNS-related clinical signs.

  • Cerebrospinal Fluid (CSF) Analysis: If CNS effects are suspected, collect CSF to analyze for drug concentration and potential biomarkers of neurotoxicity.

  • Histopathology: Perform a thorough histopathological evaluation of the brain and spinal cord, paying close attention to areas with high NHE-1 expression.

Parameter Monitoring Method Frequency
Clinical ObservationsStandardized scoring systemDaily
Motor FunctionRotarod, grip strengthBaseline and at regular intervals post-dosing
Behavioral AssessmentOpen field, elevated plus mazeAs per study design
Seizure MonitoringVisual observation, EEG (if indicated)Continuous for a period post-dosing
Renal System and Electrolyte Balance

Issue: Alterations in renal function markers (e.g., BUN, creatinine) or electrolyte imbalances are observed.

Potential Cause: NHE-1 is present in the kidney and is involved in sodium reabsorption and acid-base balance. Inhibition could potentially lead to natriuresis, diuresis, and subsequent electrolyte disturbances.

Troubleshooting Protocol:

  • Metabolic Cage Studies: House animals in metabolic cages to accurately measure urine output, water intake, and collect urine for analysis.

  • Blood Chemistry: Monitor serum electrolytes (Na+, K+, Cl-, HCO3-), BUN, and creatinine at baseline and at selected time points post-dose.

  • Urinalysis: Analyze urine for pH, specific gravity, protein, and electrolyte excretion.

  • Kidney Histopathology: At necropsy, perform detailed histological examination of the kidneys.

Parameter Monitoring Method Frequency
Serum ElectrolytesBlood chemistry analyzerBaseline, peak effect, and termination
BUN, CreatinineBlood chemistry analyzerBaseline, peak effect, and termination
Urine OutputMetabolic cagesDaily or as per study design
UrinalysisDipstick and microscopyBaseline and at selected time points

Signaling Pathways and Experimental Workflows

eniporide_moa cluster_cell Cell Membrane cluster_intracellular Intracellular Space Eniporide Eniporide NHE1 NHE-1 Eniporide->NHE1 Inhibits Na_in Na+ NHE1->Na_in Influx H_out H+ NHE1->H_out Efflux Intra_H ↑ Intracellular [H+] (Acidification) Intra_Na ↓ Intracellular [Na+] Na_out Na+ H_in H+ Intra_Ca ↓ Intracellular [Ca2+] (via reduced Na+/Ca2+ exchange) Intra_Na->Intra_Ca Leads to preclinical_workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Data Analysis Start Define Research Question (e.g., Efficacy, Safety) Animal_Model Select Appropriate Animal Model Start->Animal_Model Dose_Selection Dose Range Finding Study Dosing Eniporide Administration Dose_Selection->Dosing Animal_Model->Dose_Selection Monitoring Monitor for Adverse Effects (Cardiovascular, CNS, Renal) Dosing->Monitoring Data_Collection Collect Biological Samples (Blood, Urine, Tissues) Dosing->Data_Collection Analysis Analyze Data (Biochemistry, Histopathology) Monitoring->Analysis Data_Collection->Analysis Interpretation Interpret Results & Correlate with Pharmacokinetics Analysis->Interpretation Report Report Findings Interpretation->Report

References

Validation & Comparative

Eniporide Hydrochloride vs. Other NHE Inhibitors in Cancer Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Na+/H+ exchanger isoform 1 (NHE1) has emerged as a critical player in cancer progression, making it a compelling target for novel therapeutic strategies. Upregulated in many tumors, NHE1 contributes to an alkaline intracellular pH (pHi) and an acidic extracellular microenvironment (pHe), a hallmark of cancer that promotes proliferation, invasion, metastasis, and drug resistance.[1][2] This guide provides a comparative overview of Eniporide hydrochloride and other NHE inhibitors, with a focus on their application in cancer research, supported by available experimental data and detailed protocols.

Mechanism of Action: Targeting the "Proton Reversal" in Cancer

Cancer cells exhibit a "proton reversal" phenomenon, maintaining a higher internal pH than normal cells while acidifying their surroundings.[1][2] This altered pH gradient is crucial for cancer cell survival and aggressiveness. NHE1, a key regulator of pHi, actively extrudes protons from the cell in exchange for sodium ions.[1][2] By inhibiting NHE1, these compounds aim to disrupt this pH balance, leading to intracellular acidification and subsequent cancer cell death (apoptosis), and potentially sensitizing them to conventional chemotherapies.[3][4]

Comparative Analysis of NHE Inhibitors

While this compound belongs to the benzoylguanidine class of NHE1 inhibitors, much of the cancer-focused preclinical research has centered on a related compound, Cariporide.[5][6] Data on the direct anticancer effects of Eniporide, Sabiporide, and Zoniporide in cancer models is limited in publicly available literature. The following tables summarize the available quantitative data, primarily focusing on Cariporide as a representative NHE1 inhibitor with demonstrated anticancer properties.

Table 1: In Vitro Efficacy of NHE Inhibitors Against Cancer Cells
InhibitorCancer Cell LineAssay TypeIC50Key FindingsReference
Cariporide Cholangiocarcinoma cellsProliferation AssayData not specifiedReduced proliferation and induced apoptosis.[1]
Cariporide Human tongue squamous cell carcinoma (Tca8113)Invasion AssayData not specifiedSuppressed hypoxia-mediated invasion and migration.[1]
Cariporide Breast cancer cells (MCF-7/ADR)Cell Viability (CCK-8)~10 µM (approx.)Sensitized resistant breast cancer cells to doxorubicin.
This compound Not AvailableNot AvailableNot AvailableLimited published data in cancer models.
Sabiporide Not AvailableNot AvailableNot AvailablePrimarily investigated for neuroprotective effects.[7]
Zoniporide Not AvailableNot AvailableNot AvailablePrimarily investigated for cardioprotective effects.

Note: The IC50 value for Cariporide in MCF-7/ADR cells is an approximation based on graphical data presented in the cited study. The potency of guanidine-based inhibitors like Cariporide and Zoniporide can be pH-dependent, with increased activity in the acidic tumor microenvironment.[1] For instance, Cariporide's IC50 for NHE1 inhibition is reported to be 22 nM at an extracellular pH of 6.2, compared to 120 nM at pH 6.7.[1]

Table 2: In Vivo Efficacy of NHE Inhibitors in Cancer Models
InhibitorCancer ModelDosing RegimenTumor Growth InhibitionKey FindingsReference
Cariporide Breast cancer xenograft (MCF-7/ADR in BALB/c nude mice)3 mg/kg, intraperitoneal injectionSignificant reduction in tumor volume and weightImproved doxorubicin sensitivity and attenuated tumor growth.
NHE1 Knockout Triple-negative breast cancer xenograft (MDA-MB-231 in athymic nude mice)Not ApplicableDramatically decreased tumor growthDemonstrates the critical role of NHE1 in tumor progression.[5][6]
This compound Not AvailableNot AvailableNot AvailableLimited published data in cancer models.
Sabiporide Not AvailableNot AvailableNot AvailableLimited published data in cancer models.
Zoniporide Not AvailableNot AvailableNot AvailableLimited published data in cancer models.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

NHE1_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline pH) Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK activate Hypoxia Hypoxia NHE1 NHE1 Hypoxia->NHE1 activates PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt MAPK MAPK Pathway RTK->MAPK Proliferation Cell Proliferation & Survival NHE1->Proliferation Invasion_Metastasis Invasion & Metastasis NHE1->Invasion_Metastasis Drug_Resistance Drug Resistance NHE1->Drug_Resistance Intracellular_Acidification Intracellular Acidification NHE1->Intracellular_Acidification prevents PI3K_Akt->NHE1 activates MAPK->NHE1 activates RhoA_ROCK RhoA/ROCK Pathway RhoA_ROCK->NHE1 activates Apoptosis Apoptosis Intracellular_Acidification->Apoptosis leads to Eniporide Eniporide HCl & Other NHE Inhibitors Eniporide->NHE1 inhibits Eniporide->Intracellular_Acidification induces

NHE1 signaling in cancer and the effect of inhibitors.

Experimental_Workflow Start Start: Cancer Research Hypothesis Cell_Culture 1. Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) Start->Cell_Culture In_Vitro_Assays 2. In Vitro Assays Cell_Culture->In_Vitro_Assays Viability_Assay Cell Viability Assay (e.g., MTT, CCK-8) In_Vitro_Assays->Viability_Assay Invasion_Assay Invasion/Migration Assay (e.g., Transwell) In_Vitro_Assays->Invasion_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) In_Vitro_Assays->Apoptosis_Assay In_Vivo_Studies 3. In Vivo Studies In_Vitro_Assays->In_Vivo_Studies Promising Results Data_Analysis 4. Data Analysis & Conclusion Viability_Assay->Data_Analysis Invasion_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Xenograft_Model Xenograft Mouse Model (e.g., BALB/c nude mice) In_Vivo_Studies->Xenograft_Model Treatment Treatment with NHE Inhibitors Xenograft_Model->Treatment Tumor_Measurement Tumor Volume & Weight Measurement Treatment->Tumor_Measurement Tumor_Measurement->Data_Analysis

General workflow for preclinical evaluation of NHE inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of NHE inhibitors on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • NHE inhibitors (this compound, Cariporide, etc.)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment: The following day, treat the cells with various concentrations of the NHE inhibitors. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if desired.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability) can be determined by plotting cell viability against the logarithm of the inhibitor concentration.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of NHE inhibitors.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Cancer cell line of interest

  • Matrigel (optional, to support tumor engraftment)

  • NHE inhibitors formulated for in vivo administration

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, potentially mixed with Matrigel at a 1:1 ratio.

  • Tumor Cell Implantation: Subcutaneously inject a defined number of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the NHE inhibitor to the treatment group via the desired route (e.g., intraperitoneal, oral gavage) according to the predetermined dosing schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue the experiment until the tumors in the control group reach a predetermined endpoint size, or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes/weights between the treatment and control groups to determine the in vivo efficacy of the NHE inhibitor.

Conclusion and Future Directions

The inhibition of NHE1 presents a promising strategy in cancer therapy, with Cariporide demonstrating notable preclinical anticancer activity. It shows potential in reducing tumor cell proliferation, invasion, and sensitizing resistant cancers to chemotherapy. However, a significant gap in the literature exists regarding the direct comparative efficacy of this compound and other NHE inhibitors like Sabiporide and Zoniporide in oncology. Future preclinical studies should focus on head-to-head comparisons of these compounds in various cancer models to elucidate their relative potency and therapeutic potential. Such data is crucial for guiding the selection of the most promising NHE inhibitor for further clinical development in oncology. Researchers are encouraged to utilize the provided protocols as a foundation for conducting these much-needed comparative investigations.

References

A Comparative Analysis of Eniporide and Amiloride for NHE Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Eniporide and Amiloride, two prominent inhibitors of the Na+/H+ exchanger (NHE) protein family. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering a side-by-side evaluation of their performance, supported by experimental data and detailed methodologies.

Introduction to NHE Inhibition

The Na+/H+ exchangers are a family of integral membrane proteins that play a crucial role in regulating intracellular pH (pHi), cell volume, and sodium homeostasis.[1] Of the various isoforms, NHE1 is ubiquitously expressed and is a key player in cellular processes such as proliferation, migration, and apoptosis.[1] Dysregulation of NHE1 activity has been implicated in various pathologies, including cardiac hypertrophy, ischemia-reperfusion injury, and cancer.[2][3] Consequently, the development of specific NHE inhibitors is of significant therapeutic interest.

Amiloride, initially developed as a potassium-sparing diuretic, was one of the first compounds identified to inhibit NHE.[1][4] However, its clinical utility as a specific NHE inhibitor is limited by its relatively low potency and lack of selectivity, as it also potently blocks epithelial sodium channels (ENaC) at lower concentrations.[4][5][6] This has led to the development of more potent and selective NHE inhibitors, such as Eniporide. Eniporide is a benzoylguanidine derivative designed for greater specificity and potency towards the NHE1 isoform.[1][7]

Comparative Performance: Eniporide vs. Amiloride

The primary distinction between Eniporide and Amiloride lies in their potency and selectivity for the NHE1 isoform. Experimental data consistently demonstrates that Eniporide is a significantly more potent and selective inhibitor of NHE1 than Amiloride.

Data Presentation: Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Eniporide and Amiloride against various NHE isoforms, providing a clear quantitative comparison of their inhibitory activity.

InhibitorTargetIC50Species/Cell TypeReference
Eniporide hNHE14.5 nMCHO-K1 cells expressing human NHE1[8]
hNHE1~20-fold more potent than CariporideRabbit model[9]
Amiloride NHE13 µMMDA-MB-231 cells[10]
NHE10.032 - 5.3 µM (depending on external Na+ concentration)Not Specified[5]
rNHE1High AffinityRat[11][12]
rNHE3Low AffinityRat[11][12]
ENaC0.1 - 0.5 µMNot Specified[5]

hNHE1: human Na+/H+ exchanger isoform 1; rNHE1: rat Na+/H+ exchanger isoform 1; rNHE3: rat Na+/H+ exchanger isoform 3; ENaC: Epithelial Sodium Channel.

As evidenced by the data, Eniporide exhibits a nanomolar potency for NHE1, making it several orders of magnitude more potent than Amiloride. Furthermore, Amiloride's inhibitory action on ENaC at concentrations similar to or lower than those required for NHE1 inhibition complicates its use as a selective research tool or therapeutic agent for NHE1-related pathologies.[5]

Mechanism of Action

Eniporide acts as a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1).[7] Its mechanism involves direct binding to the exchanger, thereby blocking the exchange of intracellular protons for extracellular sodium ions. This specificity makes it a valuable tool for studying the physiological and pathological roles of NHE1.

Amiloride , in contrast, has a dual mechanism of action. At low micromolar concentrations, it primarily blocks the epithelial sodium channel (ENaC), leading to its diuretic effect.[5][6][13] At higher concentrations, it inhibits the Na+/H+ exchanger, though with less potency and selectivity compared to Eniporide.[4][5] This lack of specificity can lead to off-target effects and complicates the interpretation of experimental results.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Eniporide and Amiloride.

Fluorescence-Based Intracellular pH (pHi) Measurement for NHE Inhibition Assay

This method is widely used to assess the activity of NHE inhibitors by monitoring their ability to prevent the recovery of intracellular pH following an acid load.

Objective: To determine the IC50 of an inhibitor by measuring its effect on the rate of pHi recovery.

Materials:

  • Cells expressing the target NHE isoform (e.g., CHO-K1 cells stably expressing hNHE1).[8]

  • pH-sensitive fluorescent dye (e.g., BCECF-AM or SNARF-AM).[14][15]

  • Ammonium chloride (NH4Cl) solution for acid loading.[16]

  • HEPES-buffered saline solution (HBSS).

  • Test compounds (Eniporide, Amiloride) at various concentrations.

  • Fluorometer or fluorescence microscope.

Procedure:

  • Cell Preparation: Seed the cells on coverslips or in a microplate and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the pH-sensitive fluorescent dye (e.g., 5 µM BCECF-AM) in HBSS for 30-60 minutes at 37°C.[14]

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Acid Loading: Induce intracellular acidification by exposing the cells to a pre-pulse of NH4Cl (e.g., 20 mM) for 5-10 minutes, followed by its removal and replacement with a sodium-free solution to clamp the pHi at an acidic level.[16]

  • Initiation of pHi Recovery: Initiate pHi recovery by reintroducing a sodium-containing HBSS.

  • Inhibitor Application: In the experimental groups, add the test compounds (Eniporide or Amiloride) at various concentrations to the sodium-containing HBSS.

  • Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorometer or fluorescence microscope. For ratiometric dyes like BCECF, measure the ratio of fluorescence at two excitation wavelengths (e.g., 490 nm and 440 nm) with emission at a single wavelength (e.g., 535 nm).[17][18]

  • Data Analysis: Calculate the initial rate of pHi recovery (dpHi/dt) from the fluorescence data. Plot the percentage of inhibition of the recovery rate against the inhibitor concentration to determine the IC50 value.

Platelet Swelling Assay for NHE Activity

This assay provides a functional measure of NHE1 activity, as NHE1-mediated sodium influx leads to osmotic water entry and subsequent cell swelling.

Objective: To assess the inhibitory effect of a compound on NHE1 activity by measuring changes in platelet volume.

Materials:

  • Freshly isolated human or animal platelets.

  • Platelet-rich plasma (PRP).

  • Sodium propionate solution.

  • Test compounds (Eniporide, Amiloride) at various concentrations.

  • Aggregometer or a spectrophotometer capable of measuring light scattering.

Procedure:

  • Platelet Preparation: Prepare platelet-rich plasma (PRP) from whole blood by centrifugation.[19]

  • Incubation with Inhibitor: Pre-incubate the PRP with various concentrations of the test compounds or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.

  • Induction of Swelling: Induce platelet swelling by adding a hypertonic solution of a weak acid salt, such as sodium propionate. The influx of propionic acid and its subsequent dissociation leads to intracellular acidification, activating NHE1. The resulting Na+ influx causes an osmotic influx of water and cell swelling.[20]

  • Measurement of Swelling: Monitor the change in light transmittance or absorbance over time using an aggregometer or spectrophotometer. Platelet swelling leads to a decrease in light scattering, which is measured as an increase in light transmittance.[20]

  • Data Analysis: Calculate the rate of platelet swelling from the change in light transmittance. Plot the percentage of inhibition of the swelling rate against the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

NHE1 Signaling Pathway in Cardiac Myocytes

NHE1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Agonists Agonists GPCR GPCR Agonists->GPCR e.g., Ang II, ET-1 PLC PLC GPCR->PLC NHE1 NHE1 Na_in ↑ [Na+]i NHE1->Na_in H_out ↑ pHi NHE1->H_out NCX NCX Ca_in ↑ [Ca2+]i NCX->Ca_in PKC PKC PLC->PKC PKC->NHE1 Activation CaMKII CaMKII Hypertrophy Cardiac Hypertrophy CaMKII->Hypertrophy Calcineurin Calcineurin Calcineurin->Hypertrophy Na_in->NCX Reverse Mode Ca_in->CaMKII Ca_in->Calcineurin

Caption: NHE1 signaling cascade in cardiac hypertrophy.

Experimental Workflow for NHE Inhibition Assay

NHE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (NHE-expressing cells) Dye_Loading 2. Load with pH-sensitive dye (e.g., BCECF-AM) Cell_Culture->Dye_Loading Acid_Load 3. Induce intracellular acidification (NH4Cl pre-pulse) Dye_Loading->Acid_Load Inhibitor_Treatment 4. Add Inhibitor (Eniporide or Amiloride) Acid_Load->Inhibitor_Treatment pH_Recovery 5. Initiate pHi recovery (Na+-containing buffer) Inhibitor_Treatment->pH_Recovery Fluorescence_Measurement 6. Monitor fluorescence change pH_Recovery->Fluorescence_Measurement Rate_Calculation 7. Calculate rate of pHi recovery Fluorescence_Measurement->Rate_Calculation IC50_Determination 8. Determine IC50 value Rate_Calculation->IC50_Determination

Caption: Workflow for fluorescence-based NHE inhibition assay.

Clinical Perspective and Side Effects

While both Eniporide and Amiloride have been investigated in clinical settings, their outcomes and side effect profiles differ.

Eniporide: Clinical trials with Eniporide, particularly in the context of acute myocardial infarction, have yielded mixed results.[1][21][22] Some studies suggested a potential for reducing infarct size, but larger trials did not consistently demonstrate a significant clinical benefit.[21][22] The side effects observed in some trials included an increased risk of stroke, which has tempered enthusiasm for its widespread clinical use in this indication.[22]

Amiloride: Amiloride is an established clinical drug used for hypertension and heart failure.[13] Its primary side effect is hyperkalemia (elevated potassium levels), a direct consequence of its ENaC-blocking activity.[6] This risk is increased in patients with renal impairment or those taking other medications that affect potassium levels.[6] Its use as a specific NHE1 inhibitor in clinical trials is limited due to its low potency and off-target effects.

Conclusion

In the comparative analysis of Eniporide and Amiloride for NHE inhibition, Eniporide emerges as the superior compound for research applications requiring high potency and selectivity for the NHE1 isoform. Its nanomolar IC50 value and specificity allow for more precise investigation of NHE1 function. Amiloride, while historically important in the discovery of NHE inhibition, is hampered by its lower potency and significant off-target effects on ENaC. For researchers and drug development professionals, the choice between these two inhibitors will depend on the specific experimental context. When the goal is to specifically probe the function of NHE1, Eniporide is the more appropriate tool. Amiloride's utility is primarily in its clinical application as a diuretic, with its NHE inhibitory properties being a secondary, and often confounding, characteristic.

References

A Head-to-Head Comparison of Eniporide and Zoniporide for Cardiac Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent Na+/H+ exchanger isoform 1 (NHE-1) inhibitors, Eniporide and Zoniporide, for their application in cardiac protection. The following sections objectively evaluate their performance based on preclinical data, outline key experimental methodologies, and illustrate the underlying signaling pathways.

Executive Summary

Eniporide and Zoniporide are both potent inhibitors of NHE-1, a critical mediator of ischemia-reperfusion injury in the myocardium. Preclinical evidence, including direct head-to-head comparisons, indicates that while both compounds are effective, Zoniporide demonstrates significantly greater potency and a higher degree of cardioprotection in reducing myocardial infarct size.[1][2][3] Clinical investigations have been undertaken for Eniporide in the context of acute myocardial infarction, with mixed results.[4] Zoniporide has also undergone preclinical and early clinical evaluation, showing promise as a cardioprotective agent.[5][6]

Mechanism of Action: NHE-1 Inhibition

During myocardial ischemia, intracellular acidosis stimulates the NHE-1 to extrude protons in exchange for sodium ions. This leads to an intracellular sodium overload, which in turn reverses the function of the Na+/Ca2+ exchanger (NCX), causing a massive influx of calcium. This calcium overload is a key trigger for mitochondrial dysfunction, hypercontracture, and ultimately, cell death upon reperfusion. Both Eniporide and Zoniporide exert their cardioprotective effects by directly inhibiting NHE-1, thereby mitigating the downstream cascade of ionic imbalance and cellular injury.[7][8] Recent studies also suggest that the cardioprotective action of Zoniporide involves the activation of the STAT3 signaling pathway.[9]

NHE-1_Inhibition_Pathway cluster_ischemia Ischemia/Reperfusion cluster_cell Cardiomyocyte cluster_intervention Pharmacological Intervention cluster_zoniporide_pathway Zoniporide-Specific Pathway Ischemia Ischemia Intracellular_H_increase Intracellular H+ Increase (Acidosis) Ischemia->Intracellular_H_increase NHE1 NHE-1 Activation Intracellular_H_increase->NHE1 Na_influx Intracellular Na+ Overload NHE1->Na_influx NCX Reverse Mode NCX Na_influx->NCX Ca_influx Intracellular Ca2+ Overload NCX->Ca_influx Injury Cell Injury & Death Ca_influx->Injury Inhibitors Eniporide or Zoniporide Inhibitors->NHE1 Protection Cardioprotection Inhibitors->Protection Zoniporide Zoniporide STAT3 STAT3 Activation Zoniporide->STAT3 STAT3->Protection

Fig. 1: Signaling pathway of NHE-1 inhibition in cardioprotection.

Head-to-Head Preclinical Performance

A key study directly compared the cardioprotective efficacy of Zoniporide and Eniporide in an in vitro rabbit Langendorff model of myocardial ischemia-reperfusion injury.[1][2] The results clearly demonstrate Zoniporide's superior potency and efficacy.

ParameterZoniporideEniporideCariporide (Reference)Control
Potency (EC50, nM) 0.250.695.11N/A
Efficacy (% Reduction in Infarct Size) 83%58%85%0%
Infarct Area/Area at Risk (%)9 ± 1%~22%~8%53 ± 3%

Table 1: Comparative Efficacy and Potency of NHE-1 Inhibitors. Data sourced from Knight et al. (2001).[1][2] Zoniporide was found to be approximately 2.5-fold more potent than Eniporide.[1][2][3]

In Vivo and Clinical Perspectives

Zoniporide

In vivo studies in open-chest, anesthetized rabbits confirmed the cardioprotective effects of Zoniporide, demonstrating a dose-dependent reduction in infarct size (ED50 of 0.45 mg/kg/h) without significant hemodynamic side effects.[1][3] Further studies have shown its efficacy in experimental models of cardiopulmonary bypass.[10][11][12] While it has been investigated in early-phase clinical trials, large-scale clinical trial data comparable to that for Eniporide is not as readily available in the public domain.[5]

Eniporide

Eniporide has been evaluated in a large-scale clinical trial, the Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction (ESCAMI) trial.[4][13] The trial investigated the effect of Eniporide as an adjunct to reperfusion therapy in patients with acute ST-elevation myocardial infarction. The overall results showed that Eniporide did not significantly limit infarct size or improve clinical outcomes in the broad patient population.[4]

Experimental Protocols

In Vitro Langendorff Model for Head-to-Head Comparison

The following protocol is a summary of the methodology used in the direct comparative study by Knight et al. (2001).[1]

Langendorff_Protocol Start Start Anesthesia Anesthetize Male NZW Rabbits (Sodium Pentobarbital, 30 mg/kg IV) Start->Anesthesia Heart_Isolation Rapidly Excise Heart Anesthesia->Heart_Isolation Langendorff_Mount Mount on Langendorff Apparatus (Retrograde Perfusion with Krebs' Solution) Heart_Isolation->Langendorff_Mount Stabilization 30 min Stabilization Period Langendorff_Mount->Stabilization Drug_Perfusion Constant Perfusion with Drug (Zoniporide, Eniporide, or Vehicle) for 30 min Pre-Ischemia Stabilization->Drug_Perfusion Ischemia 30 min Regional Ischemia (Ligate Coronary Artery Branch) Drug_Perfusion->Ischemia Reperfusion 120 min Reperfusion Ischemia->Reperfusion Staining Stain Heart with Triphenyltetrazolium Chloride (Delineates Infarcted Tissue) Reperfusion->Staining Analysis Image Analysis to Determine Infarct Area (IA) and Area at Risk (AAR) Staining->Analysis Endpoint Calculate % IA/AAR Analysis->Endpoint

Fig. 2: Experimental workflow for the in vitro Langendorff model.

Key Steps:

  • Animal Model: Male New Zealand White rabbits were used.[1]

  • Heart Preparation: Hearts were isolated and retrogradely perfused with a modified Krebs' solution on a Langendorff apparatus.[1]

  • Ischemia-Reperfusion Protocol: After a stabilization period, hearts were subjected to 30 minutes of regional ischemia followed by 120 minutes of reperfusion.[1]

  • Drug Administration: Eniporide, Zoniporide, or a vehicle control was perfused through the hearts starting 30 minutes before the onset of ischemia.[1]

  • Infarct Size Measurement: At the end of reperfusion, the infarct area and the area at risk were determined using image analysis to calculate the percentage of infarct area per area at risk (% IA/AAR).[1]

Chemical Structures

CompoundChemical Structure
Eniporide
alt text
[14][15][16]
Zoniporide
alt text
[17][18][19][20]

Table 2: Chemical Structures of Eniporide and Zoniporide.

Conclusion

Based on direct head-to-head preclinical data, Zoniporide is a more potent and efficacious inhibitor of NHE-1 for cardioprotection compared to Eniporide.[1][2][3] It demonstrates a greater capacity to reduce myocardial infarct size in established experimental models. While Eniporide has undergone extensive clinical investigation, its failure to demonstrate significant clinical benefit in the ESCAMI trial has tempered enthusiasm for its use. Zoniporide remains a promising cardioprotective agent, though further large-scale clinical trials are necessary to fully elucidate its therapeutic potential in humans. For researchers in the field, the superior preclinical profile of Zoniporide warrants continued investigation into its mechanisms and potential clinical applications.

References

Eniporide in Myocardial Infarction: A Comparative Analysis of the ESCAMI Trial

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the clinical trial data of the sodium-hydrogen exchange inhibitor Eniporide reveals a complex picture of its potential cardioprotective effects in the setting of acute myocardial infarction (MI). This guide provides a comprehensive comparison of Eniporide versus placebo, drawing on the extensive data from the Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction (ESCAMI) trial, to inform researchers, scientists, and drug development professionals.

Eniporide, a specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), was investigated as an adjunct to reperfusion therapy (thrombolysis or primary angioplasty) for acute ST-elevation myocardial infarction (STEMI). The rationale stems from experimental models suggesting that NHE-1 inhibition can limit the cellular damage that occurs when blood flow is restored to ischemic heart tissue. The ESCAMI trial was a large, international, prospective, randomized, double-blind, placebo-controlled phase 2 study designed to assess the efficacy and safety of Eniporide in this critical setting.[1][2]

Performance Comparison: Eniporide vs. Placebo

The primary measure of Eniporide's effectiveness in the ESCAMI trial was the reduction in infarct size, quantified by the cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HBDH) over 72 hours (AUC 0-72h).[1][2] The trial was conducted in two stages, with the second stage focusing on the doses that showed promise in the first.

Stage 1: Initial Dose-Ranging Assessment

In the initial phase of the trial, various doses of Eniporide were compared to placebo. The 100 mg and 150 mg doses showed a reduction in infarct size, particularly in patients undergoing primary angioplasty.[1][2]

Table 1: Primary Efficacy Endpoint (Infarct Size) in ESCAMI Trial - Stage 1

Treatment GroupMean α-HBDH AUC (U/ml x h)
Placebo44.2
Eniporide 100 mg40.2
Eniporide 150 mg33.9

Data sourced from the ESCAMI trial publication.[1][2]

Stage 2: Confirmatory Phase

Contrary to the encouraging results from Stage 1, the second, larger stage of the ESCAMI trial did not confirm the beneficial effect of Eniporide on infarct size. There was no significant difference in the enzymatic infarct size between the Eniporide groups and the placebo group.[1][2]

Table 2: Primary Efficacy Endpoint (Infarct Size) in ESCAMI Trial - Stage 2

Treatment GroupMean α-HBDH AUC (U/ml x h)
Placebo41.2
Eniporide 100 mg43.0
Eniporide 150 mg41.5

Data sourced from the ESCAMI trial publication.[1][2]

Clinical Outcomes and Subgroup Analyses

Overall, Eniporide did not demonstrate a significant improvement in clinical outcomes, which included death, cardiogenic shock, heart failure, and life-threatening arrhythmias.[1][2] A notable exception was a significant reduction in the incidence of heart failure in patients who received reperfusion therapy more than four hours after the onset of symptoms.[1][2] However, there was a non-significant increase in the number of deaths and strokes in the Eniporide-treated groups compared to placebo.[1]

Table 3: Key Clinical Outcomes in ESCAMI Trial (Combined Stages)

Outcome (at 6 weeks)PlaceboEniporide 100 mgEniporide 150 mg
Death151920
Stroke137

Data represents the number of events and is sourced from the ESCAMI trial publication.[1]

Mechanism of Action: The NHE-1 Signaling Pathway

Eniporide's therapeutic rationale is based on its ability to inhibit the Na+/H+ exchanger 1 (NHE-1). During myocardial ischemia, the lack of oxygen leads to anaerobic metabolism and an accumulation of intracellular protons (acidosis). This activates NHE-1, which attempts to restore intracellular pH by exchanging intracellular protons for extracellular sodium ions. The resulting increase in intracellular sodium concentration leads to a reversal of the Na+/Ca2+ exchanger, causing an influx of calcium ions. This calcium overload is a key driver of cell death and myocardial injury upon reperfusion. By inhibiting NHE-1, Eniporide aims to prevent this cascade of events.

NHE1_Pathway cluster_ischemia Myocardial Ischemia cluster_ion_exchange Ion Exchange cluster_injury Cellular Injury Ischemia Ischemia/ Reperfusion Acidosis Intracellular Acidosis (H⁺ ↑) Ischemia->Acidosis NHE1 NHE-1 Activation Acidosis->NHE1 Na_Influx Na⁺ Influx NHE1->Na_Influx Na_Ca_Exchanger Na⁺/Ca²⁺ Exchanger (Reverse Mode) Na_Influx->Na_Ca_Exchanger Ca_Overload Ca²⁺ Overload Na_Ca_Exchanger->Ca_Overload Injury Myocardial Cell Injury & Death Ca_Overload->Injury Eniporide Eniporide Eniporide->NHE1 Inhibits

Caption: Signaling pathway of NHE-1 in myocardial ischemia-reperfusion injury and the inhibitory action of Eniporide.

Experimental Protocols of the ESCAMI Trial

The ESCAMI trial was a robustly designed study that provides the primary basis for evaluating Eniporide's clinical performance.

Study Design

A multicenter, prospective, randomized, double-blind, placebo-controlled, phase 2 trial with a two-stage design.[1][3]

Patient Population

Patients aged 18 to 75 years with acute ST-elevation myocardial infarction who were candidates for reperfusion therapy (thrombolysis or primary angioplasty) within six hours of symptom onset.[3]

Intervention
  • Stage 1: 430 patients were randomized to receive a single 10-minute intravenous infusion of Eniporide (50, 100, 150, or 200 mg) or placebo before reperfusion therapy.[1][2]

  • Stage 2: 959 patients were randomized to receive either 100 mg or 150 mg of Eniporide or placebo, based on the results of Stage 1.[1][2]

Endpoints
  • Primary Efficacy Endpoint: Infarct size as measured by the area under the curve (AUC) of α-hydroxybutyrate dehydrogenase (α-HBDH) release from 0 to 72 hours.[1][2]

  • Secondary Endpoints: Included other cardiac markers (creatine kinase, CK-MB, troponins), clinical events (death, cardiogenic shock, heart failure, arrhythmias) within six weeks, and ST-segment resolution.[3]

The workflow of the ESCAMI trial can be visualized as follows:

ESCAMI_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_procedure Procedure cluster_endpoints Endpoint Assessment Patient STEMI Patients (≤ 6h symptom onset) Randomization Randomization Patient->Randomization Placebo Placebo Randomization->Placebo Eniporide_100 Eniporide 100mg Randomization->Eniporide_100 Eniporide_150 Eniporide 150mg Randomization->Eniporide_150 Infusion 10-min IV Infusion Placebo->Infusion Eniporide_100->Infusion Eniporide_150->Infusion Reperfusion Reperfusion Therapy (Thrombolysis or Angioplasty) Infusion->Reperfusion Primary Primary Endpoint: Infarct Size (α-HBDH AUC) Reperfusion->Primary Secondary Secondary Endpoints: Clinical Outcomes Reperfusion->Secondary

Caption: Experimental workflow of the ESCAMI clinical trial.

Alternatives and Future Directions

While the ESCAMI trial did not lead to the clinical adoption of Eniporide for myocardial infarction, research into cardioprotection during reperfusion continues. Other therapeutic strategies that have been and are being investigated include:

  • Other NHE-1 Inhibitors: Cariporide is another NHE-1 inhibitor that has been studied, also with mixed results in clinical trials.

  • Mitochondrial-targeted therapies: Agents that aim to protect the mitochondria from reperfusion injury.

  • Anti-inflammatory agents: Therapies targeting the inflammatory response that accompanies myocardial infarction.

  • Stem cell therapy: The use of various types of stem cells to repair damaged heart tissue.

The journey of Eniporide from promising preclinical data to disappointing clinical trial results underscores the challenges in translating basic science discoveries into effective therapies for myocardial infarction. The detailed data from the ESCAMI trial, however, remains a valuable resource for the scientific community, providing crucial insights that can guide future research in the quest for novel cardioprotective strategies.

References

Safety Operating Guide

Proper Disposal of Eniporide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before handling eniporide hydrochloride, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. Although a specific SDS for the hydrochloride salt is not widely available, information for "Eniporide" indicates that it should be handled with care.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

Step-by-Step Disposal Procedure

Given the lack of specific environmental and toxicity data for this compound, it must be treated as a hazardous chemical waste. The following procedure outlines the recommended steps for its disposal:

  • Waste Identification and Classification: Treat all this compound waste—including pure compound, contaminated solutions, and any grossly contaminated disposable labware—as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

  • Waste Segregation and Collection:

    • Solid Waste: Collect un-used or expired this compound powder in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Contaminated Labware: Dispose of items such as weighing boats, pipette tips, and gloves that are significantly contaminated with this compound in a designated solid hazardous waste container.

  • Labeling of Waste Containers:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • List the approximate concentration and quantity of the waste.

    • Indicate the date when the waste was first added to the container.

  • Storage of Chemical Waste:

    • Store hazardous waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.

    • Ensure containers are kept closed at all times, except when adding waste.

    • Store in secondary containment to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup.

    • The ultimate disposal method for chemical waste of this nature is typically high-temperature incineration by a licensed hazardous waste management company.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Generation & Handling cluster_storage Storage & Labeling cluster_disposal Final Disposal A Consult SDS for this compound B Wear Appropriate PPE A->B C Generate this compound Waste D Segregate Solid, Liquid, and Contaminated Waste C->D E Use Designated Hazardous Waste Containers D->E F Label Containers Correctly E->F G Store in Satellite Accumulation Area F->G H Contact Institutional EHS for Pickup G->H I Waste Transferred to Licensed Disposal Facility H->I J High-Temperature Incineration I->J

Personal protective equipment for handling Eniporide hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Eniporide hydrochloride. Adherence to these procedures is essential to ensure a safe laboratory environment and to maintain the integrity of your research.

This compound is a potent and specific inhibitor of the Na+/H+ exchange (NHE) isoform 1 (NHE-1).[1] Understanding its mechanism of action is crucial for both its application and for appreciating the importance of safe handling.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound. This is based on standard laboratory safety protocols for handling potent chemical compounds.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or other protective clothing to prevent skin contact. Full-length pants and closed-toe shoes are mandatory.
Respiratory For handling the solid compound or creating solutions, a respirator with an appropriate cartridge should be used, especially if not handled within a certified chemical fume hood.[2]

Operational Plan: Handling and Storage

Handling:

  • Preparation: Before handling, ensure that a Safety Data Sheet (SDS) for this compound is accessible.[3][4] All personnel involved must be familiar with its contents.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]

  • Avoiding Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[2]

  • Weighing: When weighing the solid compound, do so carefully to minimize the creation of airborne dust.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. For aqueous solutions, be aware that it is a hydrochloride salt.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[2]

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

  • Unused Compound: Unused or waste this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should also be treated as hazardous waste and disposed of accordingly.

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.

  • Consult Local Regulations: Always consult your institution's environmental health and safety (EHS) office for specific disposal protocols, as regulations can vary.

Mechanism of Action: NHE-1 Inhibition

This compound is a potent inhibitor of the Na+/H+ exchanger (NHE).[3] Specifically, it targets the NHE-1 isoform.[1] The Na+/H+ exchanger is a membrane protein involved in regulating intracellular pH (pHi) by removing a proton (H+) from the cell in exchange for a sodium ion (Na+). Inhibition of NHE-1 by this compound disrupts this exchange, leading to intracellular acidosis and a decrease in intracellular sodium concentration. This mechanism is of particular interest in research related to cardiac ischemia and reperfusion injury.[1][5][6]

Eniporide_Mechanism_of_Action cluster_cell Cell Membrane NHE1 NHE-1 Transporter H_out Extracellular H+ NHE1->H_out Na_in Intracellular Na+ NHE1->Na_in Eniporide Eniporide hydrochloride Eniporide->NHE1 Inhibits H_in Intracellular H+ H_in->NHE1 Exits Cell Na_out Extracellular Na+ Na_out->NHE1 Enters Cell

Caption: Mechanism of this compound action on the NHE-1 transporter.

Experimental Workflow: Preparation of a Stock Solution

The following provides a standard workflow for the preparation of a stock solution of this compound.

Stock_Solution_Workflow start Start: Gather Materials (Eniporide HCl, Solvent, Glassware, PPE) weigh Weigh Eniporide HCl in a fume hood start->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO, water) weigh->dissolve vortex Vortex or sonicate to ensure complete dissolution dissolve->vortex filter Sterile filter the solution (if for cell culture use) vortex->filter aliquot Aliquot into cryovials filter->aliquot store Store at recommended temperature (e.g., -20°C or -80°C) aliquot->store end End: Stock solution ready for use store->end

Caption: Standard workflow for preparing an this compound stock solution.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eniporide hydrochloride
Reactant of Route 2
Reactant of Route 2
Eniporide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.